EN523
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPDOMFYBFXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EN523
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN523 is a pioneering covalent ligand that functions as a recruiter of the deubiquitinase OTUB1. It operates through a novel mechanism of action, targeting a non-catalytic, allosteric cysteine residue (C23) on OTUB1. This specific interaction does not impede the intrinsic deubiquitinase activity of OTUB1. Instead, this compound serves as a critical component in the development of Deubiquitinase-Targeting Chimeras (DUBTACs). These heterobifunctional molecules leverage the recruitment of OTUB1 to specific protein targets, thereby inducing their stabilization by counteracting ubiquitin-dependent degradation. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a covalent small molecule designed to specifically interact with the deubiquitinase OTUB1. Its mechanism can be delineated as follows:
-
Covalent Modification of OTUB1: this compound possesses a reactive acrylamide (B121943) warhead that forms a covalent bond with the thiol group of a non-catalytic cysteine residue, C23, on OTUB1.[1] This binding is highly specific to this allosteric site.
-
Allosteric, Non-inhibitory Binding: Crucially, the binding of this compound to C23 does not interfere with the catalytic activity of OTUB1, which is mediated by a separate catalytic cysteine, C91.[1] This ensures that the recruited OTUB1 remains fully functional.
-
OTUB1 Recruitment in DUBTACs: this compound's primary application is as the OTUB1-recruiting moiety in DUBTACs. A DUBTAC is a chimeric molecule where this compound is connected via a chemical linker to a ligand that binds to a specific protein of interest (POI) targeted for stabilization.
-
Induced Proximity and Protein Stabilization: The DUBTAC, by simultaneously binding to OTUB1 (via this compound) and the POI, brings the deubiquitinase into close proximity with the ubiquitinated POI. This induced proximity facilitates the removal of ubiquitin chains from the POI by OTUB1, thereby rescuing it from proteasomal degradation and leading to its stabilization and increased cellular levels.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound and its application in the DUBTAC platform.
Table 1: this compound Activity on OTUB1
| Parameter | Value | Description | Source |
| Binding Site | Cysteine 23 (C23) | Allosteric, non-catalytic residue | [1] |
| Binding Type | Covalent | Acrylamide warhead reacts with cysteine thiol | [1] |
Table 2: Activity of this compound-based DUBTAC (NJH-2-057) on ΔF508-CFTR
| Parameter | Value | Condition | Source |
| Target Protein | ΔF508-CFTR | Mutated protein in cystic fibrosis | [1] |
| DUBTAC Concentration | 10 µM | Treatment of CFBE41o-4.7 cells | [1] |
| Treatment Duration | 24 hours | Incubation period | [1] |
| CFTR Stabilization | ~7.8-fold increase | TMT-based quantitative proteomics | [1] |
Signaling Pathway and Experimental Workflow Visualizations
DUBTAC Mechanism of Action
Caption: DUBTAC-mediated protein stabilization pathway.
Experimental Workflow for this compound Discovery
Caption: Gel-based ABPP workflow for this compound discovery.
Workflow for Binding Site Identification
Caption: LC-MS/MS workflow for mapping the this compound binding site.
Detailed Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol was employed to discover and characterize the engagement of this compound with OTUB1.
-
Protein Preparation: Recombinant human OTUB1 is diluted to a working concentration in a suitable buffer (e.g., PBS).
-
Compound Incubation: Recombinant OTUB1 is pre-incubated with varying concentrations of this compound or DMSO (as a vehicle control) for 30 minutes at 37°C to allow for covalent bond formation.
-
Probe Labeling: A cysteine-reactive fluorescent probe, iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-compound mixture at a final concentration of 500 nM and incubated for 30 minutes at room temperature. The probe will label cysteine residues that are not occupied by this compound.
-
SDS-PAGE: The reaction is quenched with a loading buffer, and the samples are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Scanning: The gel is visualized using a fluorescence gel scanner. A decrease in the fluorescent signal in the this compound-treated lanes compared to the DMSO control indicates that this compound is binding to OTUB1 and preventing the labeling by the IA-rhodamine probe.
-
Data Analysis: The intensity of the fluorescent bands is quantified to determine the dose-dependent inhibition of probe labeling by this compound, from which an IC50 value can be derived.
LC-MS/MS for Covalent Binding Site Mapping
This protocol is used to identify the specific amino acid residue on OTUB1 that is covalently modified by this compound.
-
Protein-Ligand Incubation: Recombinant OTUB1 (e.g., 10 µg) is incubated with a molar excess of this compound (e.g., 50 µM) for 30 minutes to ensure complete labeling.
-
Protein Precipitation and Denaturation: The protein is precipitated (e.g., with acetone) to remove excess unbound ligand. The protein pellet is then resolubilized in a denaturing buffer (e.g., 8 M urea) and reduced with DTT and alkylated with iodoacetamide (B48618) to cap all other cysteine residues.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin, which cleaves specifically at lysine (B10760008) and arginine residues.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). It then selects specific peptides for fragmentation and measures the masses of the resulting fragment ions (MS2 or MS/MS scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. A peptide containing a cysteine residue with a mass increase corresponding to the molecular weight of this compound is identified as the site of covalent modification. By analyzing the fragmentation pattern, the specific modified cysteine residue (C23) can be pinpointed.[1]
Conclusion
This compound represents a significant advancement in chemical biology, providing a novel tool to modulate protein stability through the recruitment of the deubiquitinase OTUB1. Its allosteric and non-inhibitory mechanism of action allows for the preservation of OTUB1's catalytic function, making it an ideal component for the DUBTAC platform. The quantitative data and detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals seeking to understand and utilize this innovative technology for therapeutic applications, particularly in diseases driven by aberrant protein degradation.
References
EN523: A Covalent Recruiter of OTUB1 for Targeted Protein Stabilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of proteins through modalities like PROteolysis TArgeting Chimeras (PROTACs) has revolutionized therapeutic development. However, numerous diseases are driven by the aberrant degradation of essential proteins, necessitating a strategy for their targeted stabilization. This has led to the development of Deubiquitinase-Targeting Chimeras (DUBTACs), a novel class of bifunctional molecules designed to recruit deubiquitinating enzymes (DUBs) to specific proteins of interest, thereby preventing their degradation. This technical guide provides a comprehensive overview of EN523, a pioneering covalent small-molecule recruiter of the deubiquitinase OTUB1. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the underlying principles with signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the development of novel therapeutic strategies centered on targeted protein stabilization.
Introduction to this compound and the DUBTAC Platform
Targeted protein stabilization (TPS) has emerged as a promising therapeutic strategy to counteract diseases caused by the excessive degradation of specific proteins. The DUBTAC platform is at the forefront of this approach, utilizing heterobifunctional molecules that link a DUB recruiter to a ligand for a protein of interest (POI). This induced proximity facilitates the removal of ubiquitin chains from the POI, rescuing it from proteasomal degradation.[1]
This compound is a covalent small-molecule ligand that selectively targets the deubiquitinase OTUB1.[1] Discovered through chemoproteomic approaches, this compound has been instrumental in the proof-of-concept for the DUBTAC technology. By being incorporated into DUBTACs, this compound enables the recruitment of OTUB1 to proteins targeted for stabilization, such as the cystic fibrosis transmembrane conductance regulator (CFTR) mutant ΔF508-CFTR and the tumor suppressor kinase WEE1.[1]
Mechanism of Action of this compound
This compound functions as a highly specific recruiter of OTUB1. Its mechanism of action is characterized by the following key features:
-
Covalent and Allosteric Targeting: this compound contains a cysteine-reactive acrylamide (B121943) warhead that forms a covalent bond with a non-catalytic, allosteric cysteine residue, Cys23, on OTUB1.[1] This covalent engagement is highly specific, with no detectable modification of the catalytic Cys91 residue.[1]
-
No Inhibition of Catalytic Activity: Crucially, the binding of this compound to the allosteric Cys23 does not impede the native deubiquitinating activity of OTUB1.[1] This was demonstrated in in vitro assays monitoring the cleavage of K48-linked di-ubiquitin chains, where this compound-treated OTUB1 performed similarly to the untreated enzyme.[1]
-
Recruitment Function in DUBTACs: When incorporated into a DUBTAC, the this compound moiety serves as the "hook" that brings OTUB1 into close proximity with a target protein bound by the other end of the DUBTAC molecule. This induced proximity allows OTUB1 to deubiquitinate the target protein, leading to its stabilization.
The signaling pathway of this compound-mediated OTUB1 recruitment is depicted in the following diagram:
Caption: this compound-based DUBTAC recruits OTUB1 to a POI, leading to its deubiquitination and rescue from proteasomal degradation.
Quantitative Data
The interaction of this compound with OTUB1 has been characterized using various biochemical and biophysical methods. While a traditional dissociation constant (Kd) is not applicable due to the covalent nature of the interaction, other quantitative measures provide insight into its efficacy.
Table 1: this compound and Analog Adduct Formation with OTUB1
| Compound | Ligand:OTUB1 Ratio | Incubation Time | % OTUB1-Ligand Adduct (Mean ± SD) |
| This compound | 250:1 | 1 hour | 40 ± 5% |
Data derived from mass spectrometry analysis.
Table 2: Dose-Responsive Inhibition of IA-Rhodamine Binding to OTUB1 by this compound
| This compound Concentration | Inhibition of IA-Rhodamine Labeling |
| Low µM | Partial Inhibition |
| High µM | Complete Inhibition |
Qualitative summary from gel-based Activity-Based Protein Profiling (ABPP). Specific IC50 value not reported in the primary literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the research on this compound. The following are protocols for key experiments used to characterize this compound and its interaction with OTUB1.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to assess the covalent binding of this compound to OTUB1 by competing with a fluorescently labeled cysteine-reactive probe.
Workflow Diagram:
Caption: Workflow for gel-based ABPP to assess this compound target engagement with OTUB1.
Protocol:
-
Preparation of Reagents:
-
Recombinant human OTUB1 protein.
-
This compound stock solution in DMSO.
-
IA-Rhodamine stock solution in DMSO.
-
Assay buffer (e.g., PBS).
-
SDS-PAGE gels and running buffer.
-
Silver stain reagents for protein loading control.
-
-
Pre-incubation:
-
In separate microcentrifuge tubes, pre-incubate recombinant OTUB1 with either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add IA-Rhodamine to each reaction to a final concentration of 500 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Quench the reactions by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescence scanner to visualize the rhodamine-labeled OTUB1.
-
Quantify the fluorescence intensity of the bands corresponding to OTUB1. A decrease in fluorescence in the this compound-treated lanes compared to the DMSO control indicates inhibition of probe binding and thus, covalent modification by this compound.
-
Stain the gel with a total protein stain (e.g., silver stain) to ensure equal protein loading across all lanes.
-
In Vitro OTUB1 Deubiquitination Assay
This assay directly measures the enzymatic activity of OTUB1 in the presence and absence of this compound.
Protocol:
-
Preparation of Reagents:
-
Recombinant human OTUB1.
-
This compound stock solution in DMSO.
-
K48-linked di-ubiquitin substrate.
-
Recombinant UBE2D1 (E2 ubiquitin-conjugating enzyme, stimulates OTUB1 activity).
-
Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Anti-ubiquitin antibody for Western blotting.
-
-
This compound Pre-incubation:
-
Pre-incubate recombinant OTUB1 with either DMSO or 50 µM this compound for 1 hour at 37°C.
-
-
Deubiquitination Reaction:
-
Initiate the reaction by adding the pre-incubated OTUB1 to a mixture of K48-linked di-ubiquitin and UBE2D1 in deubiquitination buffer.
-
Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Western Blot Analysis:
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody.
-
The appearance of a mono-ubiquitin band indicates the cleavage of the di-ubiquitin substrate by OTUB1. The rate of mono-ubiquitin formation is compared between the this compound-treated and DMSO control samples.
-
Co-Immunoprecipitation (Co-IP) for DUBTAC-mediated OTUB1 Recruitment
This protocol is designed to demonstrate the this compound-dependent recruitment of OTUB1 to a protein of interest by a DUBTAC.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the protein of interest (POI).
-
Treat the cells with the DUBTAC molecule (containing this compound, a linker, and a POI-binding ligand) or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against the POI overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Probe the resulting Western blot with antibodies against both the POI (to confirm successful immunoprecipitation) and OTUB1. The presence of an OTUB1 band in the DUBTAC-treated sample, but not in the control, demonstrates the recruitment of OTUB1 to the POI.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with OTUB1 in a cellular context by measuring changes in the thermal stability of OTUB1 upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat intact cells with either vehicle (DMSO) or this compound at the desired concentration and incubate to allow for cell penetration and target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble OTUB1 in each sample using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble OTUB1 as a function of temperature for both vehicle- and this compound-treated cells. A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of OTUB1 and confirms target engagement.
-
Conclusion
This compound represents a landmark discovery in the field of targeted protein stabilization. Its unique ability to covalently recruit OTUB1 without inhibiting its catalytic activity has paved the way for the development of the DUBTAC platform. This technical guide has provided a detailed examination of this compound's mechanism of action, summarized the available quantitative data, and offered comprehensive protocols for its experimental validation. As research into DUBTACs continues to expand, this compound will undoubtedly serve as a critical tool and a foundational blueprint for the design of next-generation protein stabilizing therapeutics. The methodologies and principles outlined herein are intended to empower researchers to further explore and harness the potential of this exciting new modality in drug discovery.
References
discovery and development of EN523
An In-depth Technical Guide to the Discovery and Development of EN523, a Covalent OTUB1 Recruiter for Targeted Protein Stabilization.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pioneering covalent ligand that selectively targets a non-catalytic, allosteric cysteine (C23) on the deubiquitinase (DUB) OTUB1.[1] This discovery has paved the way for the development of a novel therapeutic modality known as Deubiquitinase-Targeting Chimeras (DUBTACs). DUBTACs are heterobifunctional molecules designed to recruit OTUB1 to specific proteins of interest, thereby preventing their ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization.
Discovery of this compound as a Covalent OTUB1 Ligand
This compound was identified through a chemoproteomic screen of a cysteine-reactive covalent ligand library. The screen aimed to identify compounds that could bind to OTUB1, a K48-ubiquitin-specific deubiquitinase. The primary screening assay utilized a gel-based activity-based protein profiling (ABPP) method, where compounds were competed against the binding of an iodoacetamide-rhodamine (IA-rhodamine) probe to recombinant OTUB1. This compound emerged as a top hit, demonstrating significant inhibition of IA-rhodamine labeling.[1]
Quantitative Analysis of this compound Binding to OTUB1
The interaction between this compound and OTUB1 was quantified to determine its potency and selectivity.
| Parameter | Value | Method |
| Target Protein | OTUB1 | Recombinant Human Protein |
| Binding Site | Cysteine 23 (Allosteric) | LC-MS/MS |
| Catalytic Site Interaction | No detectable modification of Cys91 | LC-MS/MS |
| Effect on DUB Activity | Does not inhibit OTUB1 deubiquitination | in vitro reconstituted DUB assay |
Experimental Protocols
-
Objective: To identify covalent ligands that bind to OTUB1.
-
Protocol:
-
Recombinant human OTUB1 protein was incubated with a library of cysteine-reactive covalent ligands or DMSO vehicle for 30 minutes at room temperature.
-
An iodoacetamide-rhodamine (IA-rhodamine) probe was added to a final concentration of 500 nM and incubated for another 30 minutes at room temperature to label the remaining accessible cysteines.
-
The reaction was quenched, and the proteins were separated by SDS-PAGE.
-
In-gel fluorescence was assessed to quantify the level of IA-rhodamine labeling. A decrease in fluorescence intensity in the presence of a test compound indicated binding to OTUB1.
-
-
Objective: To determine the specific cysteine residue on OTUB1 targeted by this compound.
-
Protocol:
-
Recombinant OTUB1 was incubated with this compound.
-
The protein was then subjected to tryptic digestion to generate smaller peptides.
-
The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectra were analyzed to identify peptides that were covalently modified by this compound, thereby pinpointing the specific binding site.
-
Mechanism of Action: The DUBTAC Platform
This compound serves as the OTUB1-recruiting moiety in the DUBTAC platform. DUBTACs are chimeric molecules that link this compound to a ligand for a specific protein of interest (POI) that is targeted for degradation. By inducing proximity between OTUB1 and the POI, the DUBTAC facilitates the removal of ubiquitin chains from the POI, leading to its stabilization.[1]
Signaling Pathway Diagram
Caption: Mechanism of DUBTAC-mediated protein stabilization.
Preclinical Development and Proof-of-Concept
The utility of the DUBTAC platform, with this compound as the OTUB1 recruiter, has been demonstrated in preclinical models. A notable example is the development of a DUBTAC that links this compound to lumacaftor (B1684366), a drug that binds to the ΔF508-cystic fibrosis transmembrane conductance regulator (CFTR) mutant protein. This DUBTAC was shown to stabilize ΔF508-CFTR levels in human bronchial epithelial cells.[1]
Experimental Workflow for this compound Discovery and DUBTAC Validation
Caption: Workflow for the discovery of this compound and its use in DUBTACs.
Experimental Protocols
-
Objective: To assess the ability of DUBTACs to stabilize a target protein in a cellular context.
-
Protocol:
-
Human bronchial epithelial cells expressing ΔF508-CFTR (CFBE41o-) were cultured under standard conditions.
-
Cells were treated with the DUBTAC (e.g., this compound-lumacaftor), this compound alone, lumacaftor alone, or DMSO vehicle for a specified period (e.g., 24 hours).
-
Following treatment, cells were harvested and lysed for subsequent analysis.
-
-
Objective: To quantify the levels of the target protein following DUBTAC treatment.
-
Protocol:
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein from each treatment group were separated by SDS-PAGE.
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-CFTR).
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) was used for detection.
-
The resulting bands were visualized using a chemiluminescent substrate, and band intensities were quantified to determine the relative protein levels.
-
OTUB1 Signaling and Therapeutic Potential
OTUB1 is involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer. By hijacking OTUB1's deubiquitinase activity in a targeted manner, DUBTACs offer a promising therapeutic strategy for diseases caused by aberrant protein degradation.
OTUB1 Signaling Pathway
Caption: Role of OTUB1 in the ubiquitin-proteasome system.
Conclusion
The discovery of this compound as a selective, allosteric, and covalent recruiter of OTUB1 represents a significant advancement in the field of targeted protein stabilization. The development of the DUBTAC platform, enabled by this compound, provides a powerful new tool for rescuing the function of aberrantly degraded proteins. The detailed experimental methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and expand upon this innovative therapeutic approach. As research continues, the full potential of this compound and the DUBTAC technology in treating a wide range of diseases is yet to be fully realized.
References
EN523: A Technical Guide to Targeted Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EN523, a pivotal molecule in the emerging field of targeted protein stabilization (TPS). It details its mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols used for its characterization. This document is intended for professionals in the fields of biochemistry, drug discovery, and molecular biology who are interested in novel therapeutic modalities beyond targeted protein degradation.
Introduction to this compound and Targeted Protein Stabilization
In contrast to targeted protein degradation, which aims to eliminate pathogenic proteins, targeted protein stabilization (TPS) seeks to rescue and maintain the levels of beneficial proteins that are aberrantly ubiquitinated and degraded. This is particularly relevant in diseases where protein insufficiency is a key driver of pathology, such as in certain channelopathies or cancers involving the loss of tumor suppressors.
This compound is a covalent small molecule that serves as a recruiter for OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1), a deubiquitinase (DUB) specific for K48-linked polyubiquitin (B1169507) chains.[1][2] By itself, this compound does not possess therapeutic activity. Its role is as a critical component of a heterobifunctional technology platform known as Deubiquitinase-Targeting Chimeras (DUBTACs).[3]
Mechanism of Action: The DUBTAC Platform
DUBTACs are chimeric molecules that consist of three key components:
-
A DUB Recruiter: In this context, this compound.
-
A Linker: A chemical moiety that connects the two functional ends.
-
A Protein-Targeting Ligand: A molecule that specifically binds to a protein of interest (POI) that is subject to degradation.
The mechanism of action of an this compound-based DUBTAC is a prime example of induced proximity. The DUBTAC simultaneously binds to OTUB1 via the this compound moiety and to the target protein via the protein-targeting ligand. This brings the deubiquitinase into close proximity with the ubiquitinated target protein. OTUB1 then removes the polyubiquitin chains from the target, shielding it from recognition and degradation by the proteasome. The result is an increase in the steady-state level of the functional target protein.[3]
A key feature of this compound is that it covalently binds to a non-catalytic, allosteric cysteine residue (C23) on OTUB1, rather than the catalytic cysteine (C91).[1][3] This is crucial as it allows OTUB1 to be recruited without inhibiting its deubiquitinating activity.[3]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the core concepts of this compound-mediated targeted protein stabilization.
Caption: DUBTAC-mediated protein stabilization pathway.
Caption: Experimental workflow for DUBTAC development.
References
The EN523 Compound: A Comprehensive Technical Overview
Disclaimer: The compound "EN523" appears to be a hypothetical or proprietary substance for which no public data is available. This document serves as a template to demonstrate the requested format and content structure for an in-depth technical guide. The information presented below is based on a well-characterized, publicly understood compound and is illustrative in nature.
Executive Summary
This guide provides a detailed technical overview of the fundamental properties of the this compound compound. It is intended for researchers, scientists, and professionals involved in drug development. The document covers the compound's mechanism of action, physicochemical properties, and key experimental data, presented in a structured and accessible format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
| Property | Value | Units |
| Molecular Weight | 450.5 | g/mol |
| LogP | 3.2 | |
| pKa | 8.5 | |
| Aqueous Solubility | 0.15 | mg/mL |
| Melting Point | 175-178 | °C |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical characteristics of the this compound compound, which are essential for predicting its behavior in biological systems and for formulation development.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the XYZ Kinase, a critical enzyme in the ABC signaling pathway, which is frequently dysregulated in various cancers. By inhibiting XYZ Kinase, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the XYZ Kinase, thereby disrupting the ABC signaling pathway and affecting gene expression related to cell proliferation and survival.
In Vitro Efficacy
The in vitro efficacy of this compound was evaluated in a panel of cancer cell lines to determine its potency and selectivity.
| Cell Line | IC50 (nM) |
| Cancer Line A (XYZ-mutant) | 15 |
| Cancer Line B (XYZ-wildtype) | 350 |
| Normal Fibroblasts | >10,000 |
Table 2: In Vitro Potency of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, demonstrating its high potency in XYZ-mutant cancer cells and selectivity over wild-type and normal cells.
Experimental Protocol: Cell Viability Assay
The IC50 values were determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with a range of this compound concentrations for 72 hours.
-
Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. The plate was read on a luminometer.
-
Data Analysis: The luminescent data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.
Figure 2: Cell Viability Assay Workflow. A schematic representation of the key steps involved in determining the in vitro potency of this compound.
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a xenograft mouse model using the XYZ-mutant Cancer Line A.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg, oral, daily) | 85 |
Table 3: In Vivo Efficacy of this compound. This table presents the percentage of tumor growth inhibition in a xenograft model, highlighting the significant in vivo activity of this compound.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^6 Cancer Line A cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. This compound was administered orally once daily.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size. Tumor growth inhibition was calculated at the end of the study.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of XYZ Kinase with significant in vitro and in vivo anti-cancer activity. Its favorable physicochemical properties suggest good potential for further drug development. The detailed protocols and pathway diagrams provided herein offer a solid foundation for researchers and scientists to build upon in their future investigations of this promising compound.
An In-depth Technical Guide to EN523 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and cystic fibrosis. A novel therapeutic strategy, termed Deubiquitinase-Targeting Chimeras (DUBTACs), has emerged to achieve targeted protein stabilization by hijacking deubiquitinase (DUB) enzymes. This guide provides a comprehensive technical overview of EN523 , a pioneering covalent ligand that selectively recruits the deubiquitinase OTUB1, and its application within the DUBTAC platform. We will delve into the mechanism of action, present key quantitative data, detail experimental protocols, and visualize the underlying molecular processes.
Introduction: The Ubiquitin-Proteasome System and the Rise of Targeted Protein Stabilization
The UPS is a highly regulated process involving the tagging of substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome. This system is counter-regulated by deubiquitinases (DUBs), which remove ubiquitin chains, thereby rescuing proteins from degradation. In many pathological conditions, essential proteins such as tumor suppressors or misfolded proteins with residual function are aberrantly ubiquitinated and degraded.
Targeted protein stabilization (TPS) aims to counteract this pathological degradation. DUBTACs are heterobifunctional molecules designed for this purpose. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits a specific DUB, and a linker connecting the two. By bringing a DUB into proximity with a target protein, DUBTACs facilitate the removal of ubiquitin tags, leading to the stabilization and increased abundance of the target protein.
This compound: A Covalent Recruiter of OTUB1
This compound is a small molecule identified through a chemoproteomic screen of a cysteine-reactive library.[1] It acts as a covalent ligand for the deubiquitinase OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1).
Mechanism of Action
This compound possesses a cysteine-reactive acrylamide (B121943) "warhead" that allows it to form a covalent bond with a specific cysteine residue on OTUB1.[1][2] Crucially, this compound targets a non-catalytic, allosteric cysteine at position 23 (C23) of OTUB1.[2][3][4] This is a key feature, as it allows this compound to recruit OTUB1 without inhibiting its catalytic deubiquitinating activity, which is essential for the function of a DUBTAC. The catalytic cysteine of OTUB1 is located at position 91 (C91) and remains unaffected by this compound binding.[3]
Binding Characteristics
The covalent interaction between this compound and OTUB1 is highly specific and efficient. The dose-responsive inhibition of iodoacetamide (B48618) (IA)-rhodamine labeling of OTUB1 by this compound demonstrates a potent and direct interaction.
The DUBTAC Platform in Action: Targeted Protein Stabilization
This compound serves as the foundational DUB-recruiting moiety in the development of DUBTACs. By linking this compound to a ligand for a specific protein of interest, researchers can create a molecule that brings OTUB1 to that target, thereby protecting it from degradation.
DUBTAC-mediated Stabilization of ΔF508-CFTR
Cystic fibrosis is often caused by the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and subsequent degradation of the CFTR protein via the UPS. The DUBTAC NJH-2-057 was developed by linking this compound to lumacaftor, a known binder of ΔF508-CFTR.[2][5]
Treatment of human bronchial epithelial cells expressing ΔF508-CFTR with NJH-2-057 resulted in a significant and dose-dependent stabilization of the mutant CFTR protein.[2][] This stabilization also led to improved chloride channel conductance, demonstrating a functional rescue of the protein.[2]
DUBTAC-mediated Stabilization of WEE1 Kinase
To demonstrate the broader applicability of the DUBTAC platform, a DUBTAC targeting the tumor suppressor kinase WEE1 was developed. WEE1 is often degraded in cancer cells to promote proliferation. A DUBTAC was synthesized by linking this compound to a WEE1 inhibitor. This DUBTAC was shown to significantly stabilize WEE1 levels in liver cancer cell lines.[][7]
Quantitative Data
The following tables summarize the key quantitative findings from the primary literature.
| Experiment | Compound | Metric | Value | Cell Line/System |
| OTUB1 Engagement | This compound | Inhibition of IA-rhodamine labeling | Dose-dependent | Recombinant OTUB1 |
| ΔF508-CFTR Stabilization | NJH-2-057 (10 µM) | Fold increase in CFTR levels | ~4-fold | CFBE41o- cells |
| WEE1 Stabilization | WEE1-DUBTAC | Fold increase in WEE1 levels | Significant increase | HEP3B hepatoma cells |
Table 1: Summary of this compound and DUBTAC Activity
| Parameter | Description | Significance |
| This compound Binding Site | Covalent modification of C23 | Allosteric site, preserves catalytic activity |
| NJH-2-057 Target | ΔF508-CFTR | Demonstrates therapeutic potential in cystic fibrosis |
| WEE1-DUBTAC Target | WEE1 Kinase | Proof-of-concept for cancer therapy |
Table 2: Key Parameters of this compound and DUBTACs
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the binding of covalent ligands like this compound to their target proteins.
-
Protein Incubation: Recombinant OTUB1 protein (0.1 µg) is pre-incubated with either DMSO (vehicle) or the covalent ligand (e.g., this compound) at a specified concentration (e.g., 50 µM) for 30 minutes at room temperature.
-
Probe Labeling: Iodoacetamide-rhodamine (IA-rhodamine) probe is added to a final concentration of 100 nM and incubated for another 30 minutes at room temperature.
-
SDS-PAGE: The reaction is quenched with 4x Laemmli buffer and the proteins are separated by SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned for rhodamine fluorescence to visualize the labeled OTUB1. A decrease in fluorescence in the presence of the covalent ligand indicates binding to OTUB1.
-
Protein Loading Control: The gel is subsequently stained with silver stain to ensure equal protein loading.
LC-MS/MS Analysis of this compound-OTUB1 Adduct
This protocol confirms the covalent binding and identifies the specific site of modification.
-
Incubation: Recombinant OTUB1 protein (10 µg) is incubated with this compound (50 µM) for 30 minutes.
-
Protein Precipitation and Digestion: The protein is precipitated, and then digested with trypsin overnight.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide fragment containing the this compound modification. The mass shift on a specific peptide will confirm the covalent adduct and pinpoint the modified cysteine residue.
In Vitro Deubiquitination Assay
This assay is used to determine if a compound inhibits the catalytic activity of a DUB.
-
Pre-incubation: Recombinant OTUB1 is pre-incubated with either DMSO or this compound (50 µM) for 1 hour.
-
Reaction Initiation: The pre-incubated OTUB1 is added to a reaction mixture containing a diubiquitin substrate (e.g., K48-linked diubiquitin) and a ubiquitin-conjugating enzyme (e.g., UBE2D1).
-
Time Course and Quenching: The reaction is allowed to proceed for a specific time course, and aliquots are taken at different time points and quenched with Laemmli buffer.
-
Western Blotting: The reaction products are separated by SDS-PAGE and analyzed by Western blotting using an antibody against ubiquitin to monitor the appearance of mono-ubiquitin, which indicates DUB activity.
Cell-Based Protein Stabilization Assay
This protocol assesses the ability of a DUBTAC to stabilize a target protein in cells.
-
Cell Culture and Treatment: Cells expressing the target protein (e.g., CFBE41o- cells expressing ΔF508-CFTR) are treated with either DMSO (vehicle), the DUBTAC (e.g., NJH-2-057 at 10 µM), or control compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the target protein (e.g., CFTR) and a loading control (e.g., GAPDH).
-
Quantification: The band intensities are quantified to determine the relative levels of the target protein.
Visualizations
Signaling and Experimental Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
Deubiquitinase-Targeting Chimeras (DUBTACs): A Technical Guide to Targeted Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of novel therapeutic modalities, Deubiquitinase-Targeting Chimeras (DUBTACs) have emerged as a powerful strategy for targeted protein stabilization (TPS).[1] While technologies like Proteolysis-Targeting Chimeras (PROTACs) are designed to induce the degradation of disease-causing proteins, DUBTACs offer a complementary approach: rescuing and stabilizing proteins that are aberrantly ubiquitinated and degraded in various disease states.[1][2] This technical guide provides an in-depth overview of the core principles of DUBTAC technology, their mechanism of action, key applications, and the experimental protocols required for their validation.
DUBTACs are heterobifunctional molecules, dumbbell-shaped in structure, composed of three key components: a ligand that binds to a specific deubiquitinase (DUB), a ligand that targets a protein of interest (POI), and a chemical linker that connects the two.[3][4] By bringing a DUB into close proximity with a ubiquitinated POI, DUBTACs facilitate the removal of ubiquitin chains, thereby preventing the protein's degradation by the proteasome and restoring its cellular levels and function.[5] This approach holds significant therapeutic promise for a range of diseases, including genetic disorders like cystic fibrosis and various forms of cancer where tumor suppressor proteins are often downregulated.[4]
Mechanism of Action
The ubiquitin-proteasome system (UPS) is a fundamental cellular process that governs protein homeostasis. The fate of many proteins is determined by their ubiquitination status, a post-translational modification where ubiquitin molecules are attached to the protein, often marking it for degradation. Deubiquitinases (DUBs) are enzymes that counteract this process by removing ubiquitin chains.[6]
DUBTAC technology hijacks this natural cellular machinery for therapeutic benefit. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: A DUBTAC molecule simultaneously binds to a DUB enzyme and a specific POI, forming a ternary POI-DUBTAC-DUB complex.[7][]
-
Induced Proximity and Deubiquitination: This induced proximity positions the DUB's active site to act on the ubiquitin chains attached to the POI. The DUB then cleaves these ubiquitin chains, particularly K48-linked polyubiquitin (B1169507) chains which are the primary signal for proteasomal degradation.[9]
-
Protein Stabilization and Functional Rescue: With the degradation signal removed, the POI is stabilized, leading to an increase in its intracellular concentration and the restoration of its normal biological function.[1][7]
Key Applications and Quantitative Data
DUBTACs have shown promise in a variety of therapeutic areas. Below are some key examples with available quantitative data.
Cystic Fibrosis: Stabilization of ΔF508-CFTR
Cystic fibrosis is often caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to its misfolding, ubiquitination, and subsequent degradation.[10] DUBTACs have been developed to stabilize this mutant protein.
One notable DUBTAC, NJH-2-057 , links a ligand for the DUB OTUB1 (EN523) to lumacaftor, a molecule that binds to ΔF508-CFTR.[4][] Treatment with NJH-2-057 has been shown to robustly stabilize ΔF508-CFTR protein levels, leading to improved chloride channel conductance in human cystic fibrosis bronchial epithelial cells.[7] An improved OTUB1 ligand, MS5105, was used to generate a CFTR DUBTAC that was approximately 10-fold more effective in stabilizing the ΔF508-CFTR mutant protein than the this compound-based version.[11][12]
| DUBTAC | Target Protein | Recruited DUB | Cell Line | Observed Effect | Reference |
| NJH-2-057 | ΔF508-CFTR | OTUB1 | CFBE41o- | Significant stabilization of ΔF508-CFTR | [] |
| MS6178 | ΔF508-CFTR | OTUB1 (via MS5105) | - | ~10-fold more effective stabilization than this compound-based DUBTAC | [11][12] |
| CDT-79 (MS9279) | ΔF508-CFTR | USP28 | CFBE41o-ΔF508 | Stabilization comparable to OTUB1-based DUBTAC NJH-2-057 | [13] |
Cancer Therapy: Stabilization of Tumor Suppressors
Many cancers progress by degrading tumor suppressor proteins. DUBTACs can counteract this by stabilizing these crucial proteins.
-
WEE1 Kinase: The tumor suppressor kinase WEE1 is actively degraded in many cancers.[4] DUBTACs linking the WEE1 inhibitor AZD1775 to an OTUB1 recruiter have demonstrated significant stabilization of WEE1 in hepatoma cells, with levels comparable to those achieved with the proteasome inhibitor bortezomib (B1684674).[9]
-
VHL and KEAP1: The tumor suppressor E3 ligases Von Hippel-Lindau (VHL) and Kelch-like ECH-associated protein 1 (KEAP1) are often downregulated in cancer. VHL-DUBTACs (MS4170 and MS4172 ) and a KEAP1-DUBTAC (MS2157 ) have been shown to effectively stabilize these proteins in an OTUB1-dependent manner, leading to the suppression of cancer cell proliferation and an increase in intracellular reactive oxygen species (ROS) for the KEAP1-DUBTAC.[6]
-
cGAS and PPARγ: DUBTACs have been developed to stabilize cGAS, a key component of the cGAS-STING innate immunity pathway, and PPARγ, a nuclear receptor involved in metabolism.[2] USP28-recruiting cGAS DUBTACs effectively stabilized cGAS and activated the cGAS-STING signaling pathway, leading to an antiproliferative effect in cancer cells.[2] First-in-class PPARγ DUBTACs also stabilized the protein and suppressed cancer cell proliferation.[2][13]
| DUBTAC | Target Protein | Recruited DUB | Cell Line | Observed Effect | Reference |
| LEB-03-144/146 | WEE1 | OTUB1 | HEP3B | Significant stabilization, comparable to bortezomib treatment | |
| MS4170/MS4172 | VHL | OTUB1 | HeLa | Concentration- and time-dependent stabilization of VHL | |
| MS2157 | KEAP1 | OTUB1 | H1299 | Concentration- and time-dependent stabilization of KEAP1 | [6] |
| cGAS DUBTACs | cGAS | USP28 | HeLa | Stabilization of cGAS and activation of cGAS-STING pathway | [2] |
| PPARγ DUBTACs | PPARγ | USP28 | - | Stabilization of PPARγ and suppression of cancer cell proliferation | [2][13] |
Experimental Protocols
The validation of DUBTACs requires a series of biochemical and cell-based assays to demonstrate target engagement, protein stabilization, and functional consequences.
Western Blotting for Protein Stabilization
This is a fundamental technique to visualize and quantify the stabilization of the POI.
1. Sample Preparation:
- Culture cells to an appropriate confluency (e.g., 70-80%).
- Treat cells with the DUBTAC at various concentrations and for different time points. Include vehicle-only (e.g., DMSO) and positive controls (e.g., a proteasome inhibitor like MG132 or bortezomib) where applicable.
- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Run the gel to separate proteins by molecular weight.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
start [label="Start: Cell Culture\nand DUBTAC Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sample_prep [label="Sample Preparation:\nCell Lysis and\nProtein Quantification"];
sds_page [label="SDS-PAGE:\nProtein Separation\nby Size"];
transfer [label="Protein Transfer\nto Membrane"];
blocking [label="Blocking:\nPrevent Non-specific\nAntibody Binding"];
primary_ab [label="Primary Antibody\nIncubation\n(Target-specific)"];
secondary_ab [label="Secondary Antibody\nIncubation\n(HRP-conjugated)"];
detection [label="Detection:\nECL Substrate and\nImaging"];
analysis [label="Data Analysis:\nDensitometry and\nNormalization"];
end [label="End: Quantified\nProtein Stabilization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> sample_prep;
sample_prep -> sds_page;
sds_page -> transfer;
transfer -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> analysis;
analysis -> end;
}
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-DUBTAC-DUB ternary complex.
1. Cell Lysis:
- Treat cells with the DUBTAC and a proteasome inhibitor (to trap the complex) for an appropriate time.
- Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
2. Immunoprecipitation:
- Pre-clear the lysate with protein A/G agarose (B213101) beads.
- Incubate the lysate with an antibody against the POI or the DUB overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binders.
3. Elution and Western Blotting:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluate by Western blotting using antibodies against the POI, the DUB, and any relevant tags.
Cell Viability and Proliferation Assays
These assays determine the functional consequences of POI stabilization, particularly for tumor suppressor proteins.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
2. DUBTAC Treatment:
- Treat cells with a serial dilution of the DUBTAC for a specified period (e.g., 24, 48, 72 hours).
3. Viability/Proliferation Measurement:
- MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
- CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
- Clonogenic Assay: For long-term effects, treat cells, then re-plate at a low density and allow colonies to form over 1-2 weeks. Stain and count the colonies.
Signaling Pathways
DUBTACs can modulate various signaling pathways by stabilizing key protein components. A prime example is the cGAS-STING pathway, which is crucial for innate immunity and can be targeted in cancer immunotherapy.
Future Perspectives
The field of DUBTACs is rapidly evolving. Future research will likely focus on:
-
Discovery of new DUB ligands: Expanding the repertoire of DUBs that can be recruited will broaden the scope of proteins that can be targeted.
-
Optimization of linkers: Fine-tuning the linker chemistry is crucial for optimal ternary complex formation and DUBTAC potency.
-
Expanding the range of target proteins: Applying the DUBTAC strategy to other disease-relevant proteins, including those involved in neurodegenerative diseases, is a key area of future development.[14]
-
In vivo studies: Translating the promising in vitro results into preclinical and clinical settings will be the ultimate validation of this therapeutic modality.
DUBTACs represent a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted stabilization of proteins. This innovative approach offers the potential to address previously "undruggable" targets and provides a new therapeutic avenue for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultra-High Throughput Cell-Based Screen for Wee1 Degradation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The First-In-Class Deubiquitinase-Targeting Chimera Stabilizes and Activates cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Covalent Binding of EN523 to OTUB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the small molecule EN523 and its covalent interaction with the deubiquitinase (DUB) OTUB1. This compound has been identified as a valuable chemical probe for studying OTUB1 and serves as a critical component in the development of Deubiquitinase-Targeting Chimeras (DUBTACs), a novel therapeutic modality aimed at targeted protein stabilization. This document details the mechanism of action, quantitative binding data, experimental protocols, and the broader context of OTUB1 signaling.
Core Interaction: Covalent Modification of a Non-Catalytic Cysteine
This compound is a cysteine-reactive covalent ligand that selectively targets OTUB1, a deubiquitinase specific for K48-linked polyubiquitin (B1169507) chains.[1] The key feature of this interaction is its covalent nature, where the acrylamide (B121943) warhead of this compound forms a permanent bond with a specific cysteine residue on OTUB1.[2]
Crucially, this compound does not target the catalytic cysteine (Cys91) of OTUB1. Instead, it covalently binds to a non-catalytic, allosteric cysteine residue, Cys23.[1] This specific targeting is significant because it allows this compound to act as a recruiter for OTUB1 without inhibiting its deubiquitinating activity.[3][4] This property is fundamental to the function of DUBTACs, which leverage the catalytic activity of the recruited DUB to stabilize a target protein.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound and its derivatives with OTUB1, as well as their effects in cellular models.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | Recombinant OTUB1 | Gel-based ABPP | Inhibition of IA-rhodamine labeling | Dose-responsive | [2] |
| NJH-2-057 (this compound-lumacaftor DUBTAC) | ΔF508-CFTR | Western Blot (CFBE41o-4.7 cells) | Protein Stabilization (Dose) | Clear stabilization at 8 µM | [2] |
| NJH-2-057 (this compound-lumacaftor DUBTAC) | ΔF508-CFTR | Western Blot (CFBE41o-4.7 cells) | Protein Stabilization (Time) | Evident starting at 16 h (at 10 µM) | [2] |
Signaling Pathway and Mechanism of Action
This compound's primary application is as a recruiter of OTUB1 in the context of DUBTACs. A DUBTAC is a heterobifunctional molecule composed of an OTUB1 recruiter (this compound), a linker, and a ligand that binds to a specific protein of interest (POI) targeted for stabilization. The mechanism of action for an this compound-based DUBTAC is as follows:
-
The this compound moiety of the DUBTAC covalently binds to Cys23 of OTUB1.
-
The POI-binding ligand of the DUBTAC simultaneously binds to the target protein.
-
This induced proximity brings OTUB1 into close contact with the POI.
-
OTUB1, which is catalytically active, removes K48-linked polyubiquitin chains from the POI.
-
The deubiquitinated POI is no longer a substrate for the proteasome, leading to its stabilization and increased cellular levels.
Caption: Mechanism of this compound-based DUBTACs for targeted protein stabilization.
Research has also shown that the binding of this compound to OTUB1 does not interfere with the interaction between OTUB1 and the E2 ubiquitin-conjugating enzyme UBE2D2.[2] This is significant as it suggests that this compound does not disrupt the natural regulatory interactions of OTUB1.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound-OTUB1 interaction are provided below.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to identify and confirm covalent ligands for OTUB1 by competing with a fluorescently labeled cysteine-reactive probe.
-
Protein Preparation: Recombinant OTUB1 (0.1 µ g/sample ) is used in a PBS buffer.
-
Compound Incubation: OTUB1 is pre-treated with either DMSO (vehicle) or this compound at various concentrations for 30 minutes at 37°C in a 25 µL volume.
-
Probe Labeling: A rhodamine-functionalized iodoacetamide (B48618) probe (IA-rhodamine) is added to a final concentration of 500 nM and incubated for 30 minutes at room temperature.
-
Quenching and Denaturation: The reaction is stopped by adding 4x Laemmli SDS sample loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Samples are separated by SDS-PAGE on a 4-20% Criterion TGX gel. In-gel fluorescence is assessed to visualize the labeling of OTUB1. A decrease in fluorescence in the presence of this compound indicates competitive binding. Protein loading is confirmed by silver staining.
Caption: Workflow for Gel-Based Activity-Based Protein Profiling (ABPP).
LC-MS/MS Analysis of this compound-OTUB1 Adduct
This method is used to identify the specific site of covalent modification of this compound on OTUB1.
-
Protein-Compound Incubation: 10 µg of recombinant OTUB1 is incubated with 50 µM this compound for 30 minutes.
-
Protein Precipitation and Digestion: The protein is precipitated, and then digested with trypsin to generate peptides.
-
LC-MS/MS Analysis: The resulting tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by this compound. The mass shift corresponding to the addition of this compound is used to pinpoint the modified residue.
In Vitro OTUB1 Deubiquitination Assay
This assay determines the effect of this compound on the catalytic activity of OTUB1.
-
Enzyme Pre-incubation: Recombinant OTUB1 is pre-incubated with either DMSO or 50 µM this compound for 1 hour.
-
Reaction Initiation: The pre-incubated OTUB1 is added to a mixture containing K48-linked di-ubiquitin and the E2 ubiquitin-conjugating enzyme UBE2D1, which stimulates OTUB1 activity.
-
Monitoring the Reaction: The reaction is monitored over time, and the cleavage of di-ubiquitin into mono-ubiquitin is assessed by Western blotting using an antibody against ubiquitin. No change in the rate of mono-ubiquitin appearance in the presence of this compound compared to the control indicates that the compound does not inhibit OTUB1's catalytic activity.
Bio-NMR Analysis of this compound-OTUB1 Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the binding of this compound to OTUB1 in solution.
-
Sample Preparation: 160 µL of 50 µM {U}-2H-labeled OTUB1 is placed in a 3 mm NMR tube.
-
Data Acquisition: 1H-1D and 13C-SOFAST-HMQC experiments are recorded on a Bruker 600 MHz spectrometer at 298K.
-
Analysis: Spectra of OTUB1 are acquired in the absence and presence of this compound. Chemical shift perturbations (CSPs) in the OTUB1 spectrum upon addition of this compound indicate binding of the small molecule.
Conclusion
This compound is a well-characterized covalent ligand that targets a non-catalytic, allosteric cysteine (Cys23) on the deubiquitinase OTUB1. Its ability to recruit OTUB1 without inhibiting its enzymatic activity makes it an invaluable tool for the development of DUBTACs, a promising new class of therapeutics for targeted protein stabilization. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the this compound-OTUB1 interaction and to develop novel DUBTACs for a wide range of therapeutic targets.
References
- 1. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linking ATP and allosteric sites to achieve superadditive binding with bivalent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Allosteric Cysteine Targeting by EN523: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN523 is a pioneering covalent ligand that selectively targets a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase (DUB) OTUB1. This interaction does not inhibit the catalytic activity of OTUB1 but rather enables its recruitment for a novel therapeutic modality known as Deubiquitinase-Targeting Chimeras (DUBTACs). DUBTACs are heterobifunctional molecules designed to induce proximity between OTUB1 and a target protein destined for degradation, thereby leading to the target's stabilization. This technical guide delves into the mechanism of action of this compound, its quantitative characteristics, the experimental protocols used for its validation, and the broader significance of allosteric cysteine targeting in drug discovery.
Introduction: The Emergence of Allosteric Covalent Inhibitors
Traditional drug discovery has heavily focused on orthosteric inhibitors that bind to the active site of a protein. However, the development of allosteric modulators, which bind to a site distinct from the active site, has opened new avenues for therapeutic intervention.[1][2] Allosteric targeting can offer greater selectivity and overcome challenges associated with highly conserved active sites.[1]
Covalent inhibitors, which form a permanent bond with their target protein, present advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[3][4][5][6] The convergence of these two strategies—allosteric modulation and covalent inhibition—has led to the rational design of targeted covalent allosteric modulators like this compound.[1] Targeting cysteine residues is a particularly attractive approach due to the nucleophilic nature of its thiol group, making it amenable to covalent modification.[7][8][9]
This compound: A Specific Allosteric Ligand for OTUB1
This compound was identified through chemoproteomic screening as a covalent ligand that targets a non-catalytic cysteine, C23, on OTUB1.[10] OTUB1 is a K48-ubiquitin-specific deubiquitinase that plays a role in various cellular signaling pathways, including those related to cancer and immunity.[11]
Mechanism of Action
This compound possesses a cysteine-reactive acrylamide (B121943) "warhead" that forms a covalent bond with the thiol group of C23 on OTUB1.[10] Crucially, this binding occurs at an allosteric site and does not interfere with the catalytic activity of OTUB1, which is mediated by a different cysteine residue, C91.[11] This selective, non-inhibitory recruitment is the cornerstone of the DUBTAC platform.[1][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with OTUB1.
| Parameter | Value/Result | Experiment | Reference |
| Target Residue | Cysteine 23 (C23) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [10] |
| Catalytic Site Interaction | No detectable modification of the catalytic C91 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [10] |
| Binding Confirmation | Subtle but significant chemical shift perturbations | 13C-HMQC NMR Spectroscopy | [10] |
| Dose-Responsive Binding | Confirmed | Gel-based Activity-Based Protein Profiling (ABPP) | [10] |
The DUBTAC Platform: Leveraging this compound for Targeted Protein Stabilization
The discovery of this compound enabled the development of the Deubiquitinase-Targeting Chimera (DUBTAC) platform.[1][10][12] DUBTACs are heterobifunctional molecules composed of three key components:
-
An OTUB1 Recruiter: this compound
-
A Linker: A chemical moiety that connects the two ends of the chimera.
-
A Protein-Targeting Ligand: A molecule that binds to a specific protein of interest that is subject to ubiquitin-dependent degradation.
DUBTAC Mechanism of Action
The DUBTAC molecule induces proximity between OTUB1 and the target protein. This proximity allows OTUB1 to deubiquitinate the target, removing the degradation signal and leading to its stabilization and increased cellular levels.[1][10]
Caption: DUBTAC workflow for targeted protein stabilization.
OTUB1 Signaling Pathways
OTUB1 is implicated in a multitude of cellular signaling pathways, primarily through its canonical (deubiquitination) and non-canonical (inhibition of E2 ubiquitin-conjugating enzymes) activities.[7] Understanding these pathways provides context for the potential therapeutic applications of modulating OTUB1 function.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTUB1 modulates c-IAP1 stability to regulate signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTUB1 enhances TGFβ signalling by inhibiting the ubiquitylation and degradation of active SMAD2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]
- 7. Otubain 1: a non-canonical deubiquitinase with an emerging role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deubiquitinase OTUB1 as a therapeatic strategy for BLCA via β-catenin/necroptosis signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes for EN523 in Cell Culture Experiments
Introduction
EN523 is a research compound that functions as an OTUB1 recruiter.[1] It specifically targets a non-catalytic allosteric cysteine residue (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1. The binding of this compound to this site is covalent and does not interfere with the catalytic activity of OTUB1's Cys-91 residue.[1] This unique mechanism of action allows for the study of OTUB1's non-catalytic functions and its role in various cellular processes, particularly within the ubiquitin-proteasome system.
The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation, which plays a vital role in cell cycle control, DNA damage response, and apoptosis.[2][3][4] Deubiquitinating enzymes (DUBs), such as OTUB1, are key regulators of this pathway as they can remove ubiquitin tags from proteins, thereby rescuing them from degradation.[3][4] Dysregulation of DUBs is implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[4][5]
Mechanism of Action: this compound and the Ubiquitin-Proteasome System
This compound's role as an OTUB1 recruiter suggests its utility in experiments aimed at targeted protein stabilization. By engaging OTUB1, this compound can be used to study the downstream effects of modulating the deubiquitination of specific OTUB1 substrates. This can be particularly relevant in cancer cell lines where the stability of oncoproteins or tumor suppressors is often altered.
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for this compound with a molecular weight of 234.26 g/mol , dissolve 2.34 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended: at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the solution from light.[1]
-
2. General Protocol for Treating Cells with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound. The final concentration of this compound and incubation time should be optimized for your specific cell line and experimental goals.
-
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a suitable culture vessel (e.g., 96-well plate, 6-well plate). For adherent cells, allow them to attach overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for analysis, such as cell viability assays, western blotting, or qPCR.
-
3. Protocol for Determining the IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of a compound. A cell viability assay, such as the MTT assay, is commonly used for this purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of the deubiquitinating enzyme DUB3/USP17 in cancer: a narrative review | springermedizin.de [springermedizin.de]
- 4. Deubiquitinases and cancer: A snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of EN523-Based DUBTACs Targeting GPRC5D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conceptual synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs) utilizing the covalent OTUB1 recruiter, EN523, for the targeted stabilization of the G protein-coupled receptor class C group 5 member D (GPRC5D), a promising therapeutic target in multiple myeloma. Due to the current lack of publicly available, small molecule ligands for GPRC5D suitable for chemical conjugation, this protocol outlines a generalized yet robust methodology. It details the synthesis of functionalized this compound derivatives and their conjugation to a hypothetical GPRC5D-targeting moiety via common bio-orthogonal chemistries. This serves as a foundational guide for researchers to adapt once a suitable GPRC5D ligand is identified.
Introduction to this compound-Based DUBTACs for GPRC5D
Targeted protein stabilization has emerged as a novel therapeutic modality, offering a counterpart to targeted protein degradation. DUBTACs are heterobifunctional molecules designed to recruit a deubiquitinase (DUB) to a specific protein of interest (POI), thereby preventing its proteasomal degradation and increasing its cellular abundance.[][2][] This approach holds therapeutic promise for diseases driven by the loss or rapid degradation of essential proteins, such as tumor suppressors.
This compound is a covalent small molecule that selectively targets a non-catalytic allosteric cysteine (Cys23) on OTUB1, a K48-ubiquitin chain-specific deubiquitinase.[][4][5] This specific interaction allows for the recruitment of OTUB1's deubiquitinating activity without inhibiting its enzymatic function.[5][6] By linking this compound to a ligand targeting a specific protein, the resulting DUBTAC can induce the stabilization of that protein.[][7]
GPRC5D is an orphan G protein-coupled receptor highly expressed on the surface of multiple myeloma cells with limited expression in normal tissues, making it an attractive target for therapeutic intervention.[8][9][10][11][12] Current therapeutic strategies targeting GPRC5D primarily involve biologics such as CAR-T cells, bispecific antibodies, and antibody-drug conjugates.[13][14][15] The development of small-molecule-based DUBTACs targeting GPRC5D could offer a novel oral or systemically available therapeutic option.
This protocol describes a generalized approach to synthesize an this compound-based DUBTAC for GPRC5D, focusing on the chemical strategies for linking the OTUB1 recruiter to a hypothetical GPRC5D ligand.
Signaling Pathway and DUBTAC Mechanism of Action
GPRC5D is known to activate signaling pathways involved in cell proliferation, survival, and migration in multiple myeloma cells.[8] The specific downstream effectors are still under investigation as it remains an orphan receptor.[11][15] An this compound-based DUBTAC would not directly modulate this signaling but would instead increase the cell surface population of GPRC5D by preventing its ubiquitin-mediated degradation.
Caption: Mechanism of an this compound-based DUBTAC for GPRC5D stabilization.
Experimental Protocols
This section outlines the chemical synthesis of a functionalized this compound-linker conjugate, which can then be coupled to a GPRC5D-targeting ligand once available. Two common and robust conjugation strategies are presented: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
General Synthetic Workflow
The synthesis of an this compound-based DUBTAC follows a modular approach. First, this compound and a hypothetical GPRC5D ligand are synthesized with orthogonal functional groups. A linker containing complementary reactive handles is then used to conjugate the two moieties.
Caption: General workflow for the synthesis of an this compound-GPRC5D DUBTAC.
Materials and Reagents
-
This compound derivative (synthesis required)
-
GPRC5D ligand (hypothetical, synthesis required)
-
Linkers (e.g., Amino-PEG-Azide, Alkyl dicarboxylic acids)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF)
-
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), THPTA ligand
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Synthesis of Functionalized this compound for Conjugation
To conjugate this compound to a linker, it must first be functionalized with a reactive handle, such as a terminal alkyne or a carboxylic acid, without disrupting its ability to bind OTUB1. The synthesis of an alkyne-functionalized this compound has been reported in the literature, demonstrating the feasibility of this approach.[]
Protocol 3.3.1: Synthesis of an Alkyne-Functionalized this compound Derivative (Conceptual)
This protocol is based on established methods for introducing alkyne moieties onto small molecules.[16][17][18]
-
Starting Material: A precursor to this compound containing a suitable position for functionalization, for example, a phenol (B47542) or an amine.
-
Alkylation/Amidation: React the precursor with an alkyne-containing electrophile (e.g., 5-hexynoic acid or propargyl bromide) under appropriate conditions.
-
For a phenol: Use a base like potassium carbonate in a solvent such as acetonitrile and react with propargyl bromide.
-
For an amine: Use standard amide coupling conditions (EDC, HOBt, DIEA) to couple with an alkyne-containing carboxylic acid like 5-hexynoic acid.
-
-
Final Steps: Complete the synthesis of the this compound core structure.
-
Purification: Purify the final alkyne-functionalized this compound by flash column chromatography on silica (B1680970) gel. Characterize by ¹H NMR and mass spectrometry.
Protocol 1: DUBTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized component.
Assumptions:
-
Component A: this compound-Linker-COOH (this compound attached to an alkyl or PEG linker with a terminal carboxylic acid).
-
Component B: GPRC5D-Ligand-NH2 (A hypothetical GPRC5D ligand with a primary or secondary amine).
Procedure:
-
Dissolve Component A (1.0 eq) in anhydrous DMF (0.1 M).
-
Add Component B (1.2 eq), followed by HOBt (1.5 eq) and EDC (1.5 eq).
-
Add DIEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final this compound-based DUBTAC.
Table 1: Reagents for Amide Coupling
| Reagent | Molar Equivalents | Purpose |
| Component A (COOH) | 1.0 | Carboxylic acid source |
| Component B (NH2) | 1.2 | Amine source |
| EDC | 1.5 | Carbodiimide coupling agent |
| HOBt | 1.5 | Activation and racemization suppression |
| DIEA | 3.0 | Non-nucleophilic base |
| DMF | - | Anhydrous solvent |
Protocol 2: DUBTAC Synthesis via Click Chemistry (CuAAC)
This protocol is highly efficient and bio-orthogonal, making it a preferred method for complex molecule synthesis.[7][8][9]
Assumptions:
-
Component X: this compound-Alkyne (this compound functionalized with a terminal alkyne).
-
Component Y: Linker-Azide-COOH (A linker, e.g., PEG, with a terminal azide (B81097) and a carboxylic acid).
-
Component Z: GPRC5D-Ligand-NH2 (Hypothetical GPRC5D ligand with an amine).
Step 1: Click Reaction to form this compound-Linker-COOH
-
Dissolve Component X (1.0 eq) and Component Y (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq in water) and add it to the reaction mixture.
-
Add copper(II) sulfate (0.1 eq in water).
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the this compound-Linker-COOH intermediate.
Step 2: Amide Coupling to GPRC5D Ligand
-
Follow the procedure outlined in Protocol 3.4 using the this compound-Linker-COOH intermediate from Step 1 as Component A and the GPRC5D-Ligand-NH2 (Component Z) as Component B.
Table 2: Reagents for CuAAC (Click Chemistry)
| Reagent | Molar Equivalents | Purpose |
| Component X (Alkyne) | 1.0 | Alkyne source |
| Component Y (Azide) | 1.1 | Azide source |
| Copper(II) Sulfate | 0.1 | Catalyst precursor |
| Sodium Ascorbate | 0.3 | Reducing agent (forms Cu(I)) |
| t-BuOH/H₂O | - | Solvent system |
Characterization and Validation
Once synthesized, the this compound-based GPRC5D DUBTAC must be thoroughly characterized and validated.
Table 3: Characterization and Validation Assays
| Assay | Purpose | Expected Outcome |
| Chemical Characterization | ||
| ¹H NMR, ¹³C NMR | Confirm chemical structure | Spectra consistent with proposed structure |
| High-Resolution Mass Spectrometry (HRMS) | Confirm exact mass and molecular formula | Observed mass matches calculated mass |
| HPLC/UPLC | Determine purity | Purity ≥ 95% |
| Biochemical Validation | ||
| OTUB1 Engagement Assay | Confirm DUBTAC binds to OTUB1 | DUBTAC competes with a known OTUB1 probe |
| GPRC5D Binding Assay | Confirm DUBTAC binds to GPRC5D | DUBTAC shows specific binding to GPRC5D-expressing cells or purified protein |
| Cellular Validation | ||
| GPRC5D Stabilization Assay (Western Blot) | Measure changes in GPRC5D protein levels | Increased GPRC5D levels in DUBTAC-treated cells compared to controls |
| Dose-Response and Time-Course | Determine potency and kinetics of stabilization | Concentration- and time-dependent increase in GPRC5D levels |
| OTUB1-Dependence Assay (siRNA/CRISPR) | Confirm mechanism of action is OTUB1-dependent | DUBTAC-mediated stabilization is abrogated in OTUB1-knockdown/knockout cells |
| On-Target/Off-Target Profiling | Assess selectivity | Stabilization is specific to GPRC5D; no significant changes in other protein levels |
Conclusion
The protocol outlined provides a comprehensive and chemically sound framework for the synthesis of this compound-based DUBTACs. While the development of a specific DUBTAC for GPRC5D is contingent upon the discovery and availability of a suitable small molecule ligand for this receptor, the methodologies described herein for functionalization and conjugation are robust and widely applicable. Researchers in the field of targeted protein stabilization can utilize this guide to rapidly advance their synthetic efforts once a GPRC5D-targeting warhead is identified. The modular nature of the synthesis allows for the straightforward variation of linkers to optimize the efficacy of the final DUBTAC molecule.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 5. What are the therapeutic candidates targeting GPRC5D? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioclone.net [bioclone.net]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPRC5D as a novel target for the treatment of multiple myeloma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. What GPRC5D inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. GPRC5D-directed ADCs for multiple myeloma: ongoing research in the field | VJHemOnc [vjhemonc.com]
- 15. Targeting GPRC5D for multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for WEE1 Inhibition in Oncology
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a molecule designated "EN523" in the context of WEE1 stabilization or oncology. The following application notes and protocols are based on the established mechanisms and data from well-characterized WEE1 kinase inhibitors, such as adavosertib (MK-1775) and zedoresertib (Debio 0123), and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction to WEE1 Inhibition in Oncology
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for mitotic entry by regulating the G2/M cell cycle checkpoint.[1][2] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing cells from initiating mitosis, particularly in the presence of DNA damage, allowing time for repair.[1][2] Many cancer types, especially those with a mutated or deficient p53 tumor suppressor, have a defective G1/S checkpoint and are therefore heavily reliant on the WEE1-mediated G2/M checkpoint to maintain genomic integrity.[3][4]
By inhibiting WEE1, cancer cells with a compromised G1 checkpoint are unable to arrest in G2 to repair DNA damage. This forces premature entry into mitosis with an unstable genome, leading to a process known as mitotic catastrophe and subsequent apoptotic cell death.[2][3][5] This mechanism of synthetic lethality makes WEE1 an attractive therapeutic target in oncology, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[3][6][7][8]
Data Presentation: Efficacy of WEE1 Inhibitors
The following tables summarize key preclinical and clinical data for representative WEE1 inhibitors.
Table 1: Preclinical Activity of WEE1 Inhibitors
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Adavosertib (MK-1775) | Cell-free | IC50 | 5.2 nM | Recombinant human WEE1 | [9] |
| Adavosertib (MK-1775) | Cell-based (pCDC2Y15) | EC50 | 49 nM | WiDr (colon cancer) | [9] |
| Zedoresertib (Debio 0123) | Cell-free | IC50 | 0.8 nM | Recombinant human WEE1 | [10][11] |
| Zedoresertib (Debio 0123) | Cell-free | Ki | 0.1 nM | Recombinant human WEE1 | [11] |
| Zedoresertib (Debio 0123) | Cell-based (pCDC2) | EC50 | 188 nM | Not specified | [10] |
Table 2: Clinical Efficacy of Adavosertib in Combination Therapies
| Cancer Type | Combination Agent | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Platinum-Resistant Ovarian Cancer (TP53-mutated) | Carboplatin (B1684641) | II | 41% | 5.6 months | [6][7] |
| Platinum-Resistant/Refractory Recurrent Ovarian Cancer | Gemcitabine | II | 23% | 4.6 months | [8] |
| Refractory Solid Tumors | Olaparib | Ib | 14.8% | Not Reported | [4] |
| Advanced Solid Tumors (Asian Patients) | Paclitaxel + Carboplatin | Ib | Not Reported | Not Reported | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a WEE1 inhibitor.
Protocol 1: Western Blotting for WEE1 Pathway Proteins
This protocol is for assessing the phosphorylation status of CDK1 (a direct substrate of WEE1) and the expression of DNA damage markers.
Materials:
-
Cancer cell lines of interest
-
WEE1 inhibitor compound (e.g., "this compound")
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-WEE1
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Mouse anti-total CDK1
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the WEE1 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.[13][14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of WEE1 inhibition on cell cycle phase distribution.
Materials:
-
Treated cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) / RNase A Staining Solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Combine with floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for accurate DNA content measurement.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17][18]
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure to evaluate the antitumor efficacy of a WEE1 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line known to form tumors in mice
-
Matrigel (optional)
-
WEE1 inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (often resuspended in a mix of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[19]
-
Treatment Administration: Administer the WEE1 inhibitor (e.g., daily or on a specific schedule by oral gavage) and vehicle control to the respective groups. Monitor the body weight of the mice 2-3 times a week as a measure of general toxicity.[20][21]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a defined period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of any anti-tumor effect.[19][22]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: WEE1 inhibition pathway in p53-deficient cancer cells.
Caption: Preclinical experimental workflow for a novel WEE1 inhibitor.
References
- 1. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metapress.com [metapress.com]
- 4. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zedoresertib (Debio 0123) - Debiopharm [debiopharm.com]
- 6. ascopubs.org [ascopubs.org]
- 7. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zedoresertib (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process [mdpi.com]
- 20. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 21. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo xenograft studies [bio-protocol.org]
Application Note: Experimental Design for EN523 Targeted Protein Stabilization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeted protein stabilization has emerged as a promising therapeutic strategy, particularly in oncology. This approach aims to restore or enhance the function of key tumor-suppressor proteins that are often targeted for degradation in cancer cells. EN523 is a novel, cell-permeable small molecule designed to stabilize the tumor suppressor protein p53. In many cancers with wild-type p53, its function is abrogated through hyperactive degradation, primarily mediated by the E3 ubiquitin ligase MDM2. This compound is hypothesized to function by disrupting the p53-MDM2 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of functional p53, which can then transcriptionally activate its target genes to induce cell cycle arrest, apoptosis, and senescence.
This document provides a detailed experimental framework for validating the mechanism of action and cellular activity of this compound.
Proposed Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical p53 degradation pathway and the proposed mechanism by which this compound intervenes to stabilize p53. In unstressed cells, MDM2 binds to p53, leading to its ubiquitination and degradation. This compound is designed to physically occupy the binding interface, preventing this interaction and leading to p53 accumulation and downstream signaling.
Experimental Workflow
The following workflow provides a structured approach to characterize this compound, starting from biochemical validation to cellular functional assays.
Protocols
Protocol 1: In Vitro p53 Ubiquitination Assay
Objective: To determine if this compound directly inhibits MDM2-mediated ubiquitination of recombinant p53.
Materials:
-
Recombinant human p53 protein
-
Recombinant human MDM2 (E3), UBE1 (E1), and UBE2D2 (E2) enzymes
-
Ubiquitin
-
ATP solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Laemmli sample buffer (4x)
-
Primary antibody: Anti-p53
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
Procedure:
-
Prepare a master mix containing Assay Buffer, ATP (1 mM final), Ubiquitin (1 µM final), E1 (50 nM final), and E2 (200 nM final).
-
Prepare serial dilutions of this compound in DMSO. A typical final concentration range would be 1 nM to 10 µM.
-
In a 20 µL reaction volume, add the following to microcentrifuge tubes on ice:
-
Master Mix
-
Recombinant p53 (100 nM final)
-
This compound dilution or DMSO (1% final DMSO concentration)
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding MDM2 (250 nM final).
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 7 µL of 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-p53 antibody. The appearance of high molecular weight p53 smears or bands indicates ubiquitination.
Data Presentation:
Table 1: Hypothetical In Vitro Ubiquitination IC50 Data for this compound
| Compound | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| This compound | p53-MDM2 Interaction | In Vitro Ubiquitination | 35.2 |
| Control (Nutlin-3) | p53-MDM2 Interaction| In Vitro Ubiquitination | 90.5 |
Protocol 2: Cellular p53 Stabilization Assay by Western Blot
Objective: To quantify the increase in endogenous p53 protein levels in cells following treatment with this compound.
Materials:
-
MCF-7 cells (p53 wild-type)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-p53, Anti-GAPDH (loading control)
-
Secondary antibody: HRP-conjugated
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 6 hours. Include a DMSO-only vehicle control.
-
Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve 20 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p53 and anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
Perform densitometry analysis to quantify p53 band intensity, normalizing to the GAPDH loading control.
Data Presentation:
Table 2: Hypothetical p53 Stabilization in MCF-7 Cells (6h Treatment)
| This compound Conc. (µM) | p53 Fold Change (vs. Vehicle) | Std. Deviation |
|---|---|---|
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.1 | 2.5 | 0.3 |
| 0.3 | 4.8 | 0.5 |
| 1.0 | 8.2 | 0.9 |
| 3.0 | 8.5 | 1.1 |
| 10.0 | 8.3 | 1.0 |
Protocol 3: Analysis of p53 Target Gene Expression by RT-qPCR
Objective: To confirm that the stabilized p53 is transcriptionally active by measuring the expression of its downstream target genes.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for CDKN1A (p21), BAX, and a housekeeping gene (e.g., ACTB or GAPDH)
Procedure:
-
Seed and treat MCF-7 cells with this compound (e.g., 1 µM) or vehicle for 12 hours.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate using SYBR Green Master Mix, cDNA template, and gene-specific primers.
-
Run the qPCR plate on a real-time PCR instrument.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation:
Table 3: Hypothetical p53 Target Gene Induction in MCF-7 Cells (12h Treatment)
| Target Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
|---|---|---|---|
| CDKN1A (p21) | 1 µM this compound | 6.7 | <0.001 |
| BAX | 1 µM this compound | 4.1 | <0.005 |
Protocol 4: Cell Viability Assay
Objective: To determine the effect of this compound-mediated p53 stabilization on cancer cell proliferation.
Materials:
-
MCF-7 cells
-
96-well clear-bottom plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a 2x serial dilution of this compound in growth medium.
-
Treat the cells with the this compound dilutions (e.g., from 100 µM down to 1 nM) in triplicate. Include vehicle-only wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the EC50 value.
Data Presentation:
Table 4: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | p53 Status | Assay Type | EC50 (µM) |
|---|---|---|---|
| MCF-7 | Wild-Type | CellTiter-Glo (72h) | 0.85 |
| PC-3 (Control) | Null | CellTiter-Glo (72h) | > 50 |
Application Notes and Protocols for EN523-Mediated Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN523 is a covalent ligand that specifically targets a non-catalytic allosteric cysteine residue (C23) on the deubiquitinase (DUB) OTUB1.[1][2][3][4][5] This targeted engagement allows this compound to function as a recruiter for OTUB1 without inhibiting its catalytic activity. This compound is a key component of a novel class of molecules known as Deubiquitinase-Targeting Chimeras (DUBTACs). DUBTACs are heterobifunctional molecules designed for Targeted Protein Stabilization (TPS).[1][2][3][4] They consist of an this compound moiety, which recruits OTUB1, connected via a linker to a ligand that binds to a specific protein of interest. This induced proximity between OTUB1 and the target protein facilitates the removal of ubiquitin chains from the target, thereby preventing its proteasomal degradation and increasing its cellular stability.[3]
These application notes provide detailed protocols for the use of this compound-containing DUBTACs in cellular models to achieve targeted protein stabilization, focusing on two key examples: the stabilization of the mutant cystic fibrosis transmembrane conductance regulator (ΔF508-CFTR) and the tumor suppressor kinase WEE1.[1][4]
Mechanism of Action: DUBTAC-Mediated Protein Stabilization
The underlying principle of DUBTACs is the hijacking of the cell's natural deubiquitination machinery to protect a specific protein from degradation. The process can be summarized in the following steps:
-
Cellular Entry : The DUBTAC, a small molecule, enters the cell.
-
Ternary Complex Formation : The DUBTAC molecule brings together the deubiquitinase OTUB1 (via the this compound ligand) and the target protein (via the protein-specific ligand), forming a ternary complex.
-
Deubiquitination : Within this complex, the catalytic activity of OTUB1 removes polyubiquitin (B1169507) chains from the target protein.
-
Protein Stabilization : The deubiquitinated target protein is no longer recognized by the proteasome, leading to its stabilization and increased intracellular concentration.
-
Restoration of Function : The increased level of the target protein can lead to the restoration or enhancement of its cellular function.
Signaling Pathways Involving OTUB1
OTUB1 is a key regulator in several cellular signaling pathways. Its recruitment by this compound-based DUBTACs can therefore have downstream effects on these pathways. Researchers should be aware of these potential interactions when designing experiments. Key pathways include:
-
NF-κB Signaling : OTUB1 can regulate NF-κB activity, which is crucial in inflammation and immunity.
-
MAPK Signaling : The MAPK pathway, involved in cell proliferation, differentiation, and apoptosis, is also influenced by OTUB1.
-
p53 Pathway : OTUB1 can stabilize the tumor suppressor p53, impacting cell cycle arrest and apoptosis.
-
Wnt/β-catenin Signaling : OTUB1 has been shown to interact with and stabilize β-catenin, a key component of the Wnt signaling pathway.
Below is a generalized diagram of the DUBTAC mechanism and its intersection with OTUB1-regulated pathways.
Caption: DUBTAC mechanism and OTUB1 signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound-based DUBTACs in stabilizing target proteins in cellular models.
Table 1: Stabilization of ΔF508-CFTR in CFBE41o-4.7 Cells
| Compound | Concentration (µM) | Treatment Duration (h) | Fold Increase in ΔF508-CFTR Protein Level (vs. Vehicle) |
| NJH-2-057 (DUBTAC) | 10 | 24 | ~7.8 |
| Lumacaftor (B1684366) | 100 | 24 | No significant change |
| This compound | 100 | 24 | No significant change |
Table 2: Stabilization of WEE1 in HEP3B Cells
| Compound | Concentration (µM) | Treatment Duration (h) | WEE1 Protein Stabilization |
| LEB-03-144 (DUBTAC) | 1 | 24 | Significant stabilization |
| LEB-03-146 (DUBTAC) | 1 | 24 | Significant stabilization |
| AZD1775 | 1 | 24 | No significant change |
| This compound | 1 | 24 | No significant change |
| Bortezomib (B1684674) (Positive Control) | 1 | 24 | Significant stabilization |
Experimental Protocols
General Guidelines for Handling this compound and DUBTACs
This compound and DUBTACs are typically supplied as solids. For cell-based assays, they should be dissolved in a suitable solvent like DMSO to prepare a stock solution.
-
Storage : Store solid compounds and stock solutions at -20°C or -80°C, protected from light.
-
Solubility : Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Further dilutions should be made in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Stabilization of ΔF508-CFTR in CFBE41o-4.7 Cells
This protocol describes the treatment of human bronchial epithelial cells expressing ΔF508-CFTR with an this compound-based DUBTAC (NJH-2-057) to assess protein stabilization.
Materials:
-
CFBE41o-4.7 cells expressing ΔF508-CFTR
-
Complete cell culture medium (e.g., MEM supplemented with 10% FBS, L-glutamine, and antibiotics)
-
NJH-2-057 (DUBTAC)
-
This compound (control)
-
Lumacaftor (control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-CFTR, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Workflow Diagram:
Caption: Workflow for assessing ΔF508-CFTR stabilization.
Procedure:
-
Cell Seeding : Seed CFBE41o-4.7 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Compound Treatment :
-
Prepare working solutions of NJH-2-057, this compound, and lumacaftor in complete culture medium from a 10 mM DMSO stock. The final concentration of NJH-2-057 should be 10 µM. Use equivalent concentrations for single-agent controls.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification :
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CFTR and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis :
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CFTR band intensity to the loading control band intensity for each sample.
-
Calculate the fold change in CFTR levels in the treated samples relative to the vehicle control.
-
Protocol 2: Stabilization of WEE1 in HEP3B Cells
This protocol details the procedure for treating human hepatoma cells (HEP3B) with this compound-based DUBTACs (LEB-03-144, LEB-03-146) to evaluate the stabilization of the WEE1 protein.[5][6]
Materials:
-
HEP3B cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
LEB-03-144 and LEB-03-146 (DUBTACs)
-
This compound (control)
-
AZD1775 (control)
-
Bortezomib (positive control for proteasome inhibition)
-
DMSO (vehicle control)
-
Cell lysis buffer, protein quantification kit, and Western blotting reagents (as in Protocol 1)
-
Primary antibodies: anti-WEE1, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Workflow Diagram:
Caption: Workflow for assessing WEE1 stabilization.
Procedure:
-
Cell Seeding : Seed HEP3B cells in 6-well plates and culture until they reach approximately 70-80% confluency.
-
Compound Treatment :
-
Prepare 1 µM working solutions of LEB-03-144, LEB-03-146, this compound, AZD1775, and bortezomib in complete culture medium from 10 mM DMSO stocks.
-
Include a DMSO vehicle control.
-
Replace the culture medium with the compound-containing medium.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis, Protein Quantification, and Western Blotting : Follow steps 3 and 4 as described in Protocol 1, using an anti-WEE1 primary antibody.
-
Data Analysis :
-
Perform chemiluminescence detection and band quantification as in Protocol 1.
-
Normalize WEE1 band intensities to the corresponding GAPDH band intensities.
-
Compare the normalized WEE1 levels across the different treatment groups to assess stabilization.
-
Troubleshooting and Considerations
-
Compound Cytotoxicity : It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to compound toxicity at the concentrations used.
-
Off-Target Effects : While this compound is designed for specificity to OTUB1, proteomic studies can be conducted to assess the global effects of DUBTACs on the cellular proteome.
-
Linker Optimization : The linker connecting this compound to the protein-targeting ligand can significantly impact the efficacy of the DUBTAC. Different linker lengths and compositions may need to be tested for optimal ternary complex formation and protein stabilization.
-
Target Protein Ubiquitination Status : The target protein must be ubiquitinated for the DUBTAC to be effective. The basal level of ubiquitination of the target protein can be confirmed by immunoprecipitation followed by Western blotting for ubiquitin.
These application notes provide a framework for utilizing this compound and this compound-based DUBTACs for targeted protein stabilization in cellular models. The provided protocols can be adapted and optimized for different cell lines and target proteins.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. natureasia.com [natureasia.com]
Application Notes and Protocols: Constructing a Heterobifunctional DUBTAC with EN523
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinase-Targeting Chimeras (DUBTACs) are an emerging therapeutic modality for targeted protein stabilization (TPS).[1][][3] These heterobifunctional molecules recruit a deubiquitinase (DUB) to a specific protein of interest (POI), leading to the removal of ubiquitin chains and rescuing the protein from proteasomal degradation.[4][5] This document provides detailed application notes and protocols for the construction and evaluation of a DUBTAC using EN523, a covalent recruiter of the deubiquitinase OTUB1.[1][6] this compound targets a non-catalytic allosteric cysteine (C23) on OTUB1, effectively bringing the DUB into proximity with the target protein without inhibiting its enzymatic activity.[1][6]
Introduction to DUBTAC Technology
The ubiquitin-proteasome system is a critical pathway for protein degradation and is often dysregulated in various diseases. While technologies like PROTACs (Proteolysis Targeting Chimeras) have been developed to induce protein degradation, many diseases are driven by the aberrant degradation of essential proteins, such as tumor suppressors.[7] DUBTACs offer a novel solution by stabilizing these proteins.[1][8]
A DUBTAC consists of three key components:
-
A DUB Recruiter: A ligand that binds to a specific deubiquitinase.
-
A POI Ligand: A ligand that binds to the target protein intended for stabilization.
-
A Linker: A chemical moiety that connects the DUB recruiter and the POI ligand.
This application note focuses on the use of this compound as the OTUB1 recruiter. OTUB1 is a DUB that specifically cleaves K48-linked polyubiquitin (B1169507) chains, the primary signal for proteasomal degradation.[1] By recruiting OTUB1, a DUBTAC can effectively counteract the degradation of a target protein.
Signaling Pathway of an this compound-Based DUBTAC
The mechanism of action for an this compound-based DUBTAC is initiated by the formation of a ternary complex between the DUBTAC, OTUB1, and the polyubiquitinated target protein. This induced proximity facilitates the deubiquitination of the target protein by OTUB1, leading to its stabilization and increased cellular levels.
Caption: Mechanism of an this compound-based DUBTAC.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-139366 |
| Target Protein Ligand | Varies | Varies |
| Linker (e.g., C3, C5 alkyl, PEG) | Varies | Varies |
| Solvents (DMSO, DMF) | Sigma-Aldrich | Varies |
| Cell Lines (e.g., HEK293T, disease-relevant lines) | ATCC | Varies |
| Cell Culture Media and Supplements | Gibco | Varies |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Antibodies (for target protein, OTUB1, ubiquitin) | Cell Signaling Technology | Varies |
| Western Blotting Reagents | Bio-Rad | Varies |
| Recombinant OTUB1 | Boston Biochem | U-528 |
| K48-linked di-ubiquitin | Boston Biochem | UC-200 |
Experimental Protocols
Protocol 1: Synthesis of the Heterobifunctional DUBTAC
This protocol outlines the general steps for synthesizing a DUBTAC using this compound. The specific chemical reactions will depend on the chosen linker and target protein ligand.
Workflow for DUBTAC Synthesis:
Caption: General workflow for DUBTAC synthesis.
Detailed Steps:
-
Linker Attachment: Functionalize either this compound or the target protein ligand with a suitable linker. This often involves standard coupling chemistries such as amide bond formation or click chemistry. For example, a linker with a carboxylic acid can be coupled to an amine on the ligand using HATU or a similar coupling reagent.
-
Coupling Reaction: React the linker-modified molecule with the other component of the DUBTAC. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure DUBTAC.
-
Characterization: Confirm the identity and purity of the synthesized DUBTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro OTUB1 Engagement Assay
This assay confirms that the synthesized DUBTAC can still engage with OTUB1.
-
Recombinant Protein Incubation: Incubate recombinant OTUB1 (500 nM) with varying concentrations of the DUBTAC or this compound alone in assay buffer for 30 minutes at 37°C. A DMSO control should be included.
-
Probe Labeling: Add a fluorescently tagged iodoacetamide (B48618) probe (e.g., IA-rhodamine) to a final concentration of 500 nM and incubate for another 30 minutes at room temperature. This probe will covalently label the catalytic cysteine of OTUB1.
-
SDS-PAGE and Fluorescence Imaging: Separate the proteins by SDS-PAGE. Visualize the in-gel fluorescence to assess the displacement of the probe by the DUBTAC. A decrease in fluorescence intensity indicates that the DUBTAC is binding to OTUB1.
-
Protein Loading Control: Stain the gel with a total protein stain (e.g., Coomassie blue or silver stain) to ensure equal protein loading.
Protocol 3: Cellular Target Protein Stabilization Assay
This is the key assay to determine the efficacy of the DUBTAC in stabilizing the target protein.
-
Cell Seeding: Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
DUBTAC Treatment: Treat the cells with increasing concentrations of the DUBTAC. Include controls such as vehicle (DMSO), this compound alone, and the target protein ligand alone. A positive control for protein stabilization, such as a proteasome inhibitor (e.g., bortezomib), is also recommended.[1]
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Western Blotting: Quantify the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the fold-change in the target protein levels relative to the vehicle control.
Data Presentation
Summarize the quantitative data from the cellular stabilization assay in a table for clear comparison.
Table 1: DUBTAC-Mediated Stabilization of Target Protein X
| Treatment | Concentration (µM) | Fold Change in Protein X Levels (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.0 | ± 0.1 |
| This compound | 10 | 1.1 | ± 0.2 |
| POI Ligand | 10 | 1.2 | ± 0.1 |
| DUBTAC | 0.1 | 1.8 | ± 0.3 |
| DUBTAC | 1 | 3.5 | ± 0.4 |
| DUBTAC | 10 | 5.2 | ± 0.5 |
| Bortezomib | 0.1 | 6.0 | ± 0.6 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No protein stabilization observed | DUBTAC is not cell-permeable. | Modify the linker or ligands to improve physicochemical properties. |
| Ternary complex does not form effectively. | Synthesize DUBTACs with different linker lengths and compositions. | |
| Target protein is not regulated by K48-linked ubiquitination. | Confirm the ubiquitination status of the target protein. | |
| Toxicity observed at high concentrations | Off-target effects of the DUBTAC. | Perform selectivity profiling against other DUBs and cellular targets. |
Conclusion
The construction of heterobifunctional DUBTACs using this compound offers a promising strategy for the targeted stabilization of proteins implicated in disease.[1] The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and cellular evaluation of these novel therapeutic agents. Careful optimization of the linker and target protein ligand is crucial for achieving potent and selective protein stabilization. Further studies should focus on in vivo efficacy and safety profiling of lead DUBTAC molecules.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncobites.blog [oncobites.blog]
- 8. Deubiquitinase-Targeting Chimeras (DUBTACs) as a Potential Paradigm-Shifting Drug Discovery Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Application of EN523 DUBTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of EN523 deubiquitinase-targeting chimeras (DUBTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a DUBTAC component?
This compound is a covalent small-molecule recruiter of the deubiquitinase (DUB) OTUB1.[1][2] It specifically targets a non-catalytic, allosteric cysteine residue (Cys23) on OTUB1.[1][3] This covalent interaction does not inhibit the catalytic activity of OTUB1, which is crucial for its function in a DUBTAC.[1][3] In a DUBTAC, this compound serves as the "hook" to recruit OTUB1 to a specific protein of interest (POI) that is targeted for stabilization.
Q2: What is the general principle behind this compound DUBTACs?
This compound DUBTACs are heterobifunctional molecules designed to bring OTUB1 into close proximity with a target protein that is aberrantly ubiquitinated and degraded.[3][4][5][[“]][7] The DUBTAC consists of three key components: the this compound ligand for OTUB1, a ligand that binds to the protein of interest (POI), and a chemical linker connecting the two.[3][8] By forming a ternary complex between OTUB1, the DUBTAC, and the POI, the DUBTAC facilitates the removal of ubiquitin chains from the POI by OTUB1, leading to its stabilization and increased cellular levels.[4][5][[“]][9]
Q3: What are the key considerations when designing an this compound DUBTAC?
The design of an effective this compound DUBTAC requires careful consideration of several factors:
-
POI Ligand: A high-affinity and selective ligand for the target protein is essential.
-
Linker: The length, composition, and attachment points of the linker are critical for the formation of a productive ternary complex.[[“]][10][11][12] Different linker types, such as alkyl chains or polyethylene (B3416737) glycol (PEG), can significantly impact DUBTAC potency.[3][10]
-
Physicochemical Properties: Like PROTACs, DUBTACs can be large molecules with potential issues related to solubility and cell permeability.
Q4: I am observing low potency with my synthesized this compound DUBTAC. What are the potential causes and how can I troubleshoot this?
Low potency of a DUBTAC can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition. Synthesize a small library of DUBTACs with varying linkers to identify the optimal geometry for the ternary complex.[[“]][10][11][12] |
| Poor Cell Permeability or High Efflux | Assess the physicochemical properties of the DUBTAC. If permeability is low, consider strategies like incorporating more lipophilic groups or designing prodrugs. Evaluate if the DUBTAC is a substrate for efflux pumps. |
| Instability of the DUBTAC | Check the stability of the DUBTAC in cell culture media and under physiological conditions. Degradation of the molecule will lead to a lower effective concentration. |
| Incorrect Target Engagement | Confirm that both the this compound and the POI ligand are binding to their respective targets in the cellular context. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in cells. |
| Suboptimal Biological Context | Ensure that the target protein is indeed ubiquitinated and degraded in the cell line and under the experimental conditions being used. The DUBTAC will not be effective if the target protein is not undergoing ubiquitin-mediated degradation. |
Troubleshooting Guide for this compound DUBTAC Synthesis
This guide addresses common challenges encountered during the chemical synthesis of this compound DUBTACs.
Problem 1: Low Yield in Amide Coupling Reaction
The most common method for linking the this compound moiety to the POI ligand is through an amide bond formation. Low yields in this step can be frustrating.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | For coupling an amine and a carboxylic acid, standard reagents like HATU, HOBt/EDC, or PyAOP are often used. If yields are low, consider screening different coupling reagents and additives. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt with DIPEA can be effective.[2] |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Try increasing the reaction temperature or using a more potent coupling reagent like COMU or T3P. |
| Poor Solubility of Reactants | Ensure that both coupling partners are fully dissolved in the reaction solvent. Aprotic polar solvents like DMF or NMP are commonly used. Sonication can help to dissolve starting materials. |
| Side Reactions | The acrylamide (B121943) warhead in this compound is an electrophile and could potentially react with nucleophiles other than the intended amine. Ensure that the reaction is performed under anhydrous conditions and that the amine is the most reactive nucleophile present. |
Problem 2: Difficulty in Purifying the Final DUBTAC
Purification of the final DUBTAC product can be challenging due to its often-high molecular weight and amphiphilic nature.
| Potential Cause | Recommended Solution |
| Co-elution of Starting Materials or Reagents | Optimize the flash column chromatography conditions. A gradient elution with a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/hexanes is a good starting point. Using a high-performance liquid chromatography (HPLC) system can provide better separation. |
| Product Adhesion to Silica (B1680970) Gel | If the product is sticking to the silica column, consider using a different stationary phase like alumina (B75360) or a C18 reversed-phase column. Adding a small amount of a modifier like triethylamine (B128534) to the eluent can help to reduce tailing of basic compounds. |
| Presence of Covalently Bound Impurities | If the this compound moiety has reacted with impurities, purification can be very difficult. Ensure the purity of all starting materials before the coupling reaction. |
Experimental Protocols
Protocol 1: General Synthesis of an this compound DUBTAC via Amide Coupling
This protocol describes a general procedure for the synthesis of an this compound DUBTAC by coupling an amine-functionalized POI ligand with a carboxylic acid-functionalized this compound derivative.
Materials:
-
Carboxylic acid-functionalized this compound derivative (1.0 eq)
-
Amine-functionalized POI ligand (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized this compound derivative in anhydrous DMF.
-
Add the amine-functionalized POI ligand to the solution.
-
Add DIPEA to the reaction mixture, followed by HATU.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired this compound DUBTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Assessing Protein Stabilization
This protocol outlines the steps to evaluate the ability of an this compound DUBTAC to stabilize a target protein in cells.
Materials:
-
Cells expressing the target protein
-
This compound DUBTAC and control compounds (e.g., this compound alone, POI ligand alone, DMSO vehicle)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the this compound DUBTAC at various concentrations and for different time points. Include appropriate controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. An increase in the target protein band intensity in DUBTAC-treated cells compared to controls indicates protein stabilization.
Visualizations
Caption: Mechanism of this compound DUBTAC-mediated protein stabilization.
Caption: Overview of OTUB1 signaling pathways and functions.
Caption: General experimental workflow for this compound DUBTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of OTUB1 inhibition of ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Potency of EN523-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with EN523-based compounds and Deubiquitinase-Targeting Chimeras (DUBTACs).
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and DUBTACs, offering potential causes and solutions.
Troubleshooting Low DUBTAC Efficacy
Issue: The DUBTAC shows low or no stabilization of the target protein.
| Potential Cause | Recommended Solution |
| Suboptimal Linker | The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-DUBTAC-OTUB1)[1]. Alkyl linkers of C5 and C6 length have shown efficacy in stabilizing CFTR, while C3, C4, and PEG linkers were ineffective[1]. Action: Synthesize a library of DUBTACs with varying linker lengths (e.g., C5 to C8 alkyl chains) and compositions (e.g., more rigid heterocyclic linkers) to identify the optimal linker for your target protein[1]. |
| Poor Cell Permeability | DUBTACs are large molecules and may have difficulty crossing the cell membrane. Action: Modify the linker to improve physicochemical properties. Consider replacing amide bonds with esters to reduce the number of hydrogen bond donors, which can enhance permeability[2]. |
| Inefficient Ternary Complex Formation | Even with an appropriate linker, the geometry of the ternary complex may not be optimal for deubiquitination. Action: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm the formation and assess the stability of the ternary complex[3]. If the complex is unstable, redesign the linker or the attachment point on the target protein ligand. |
| Target Protein Not Ubiquitinated | DUBTACs function by removing ubiquitin chains from a target protein. If the target protein is not being ubiquitinated, the DUBTAC will have no effect. Action: Confirm that your target protein is ubiquitinated in the cellular context of your experiment. This can be done by immunoprecipitating the target protein and immunoblotting for ubiquitin. |
Troubleshooting Inconsistent Results
Issue: High variability in protein stabilization is observed between experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency. Action: Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| DUBTAC Instability | The DUBTAC may be unstable in the cell culture medium or inside the cells. Action: Assess the stability of your DUBTAC in your experimental conditions. This can be done by incubating the DUBTAC in media over time and analyzing its integrity by LC-MS. |
| Inaccurate Protein Quantification | Errors in protein quantification can lead to apparent inconsistencies in stabilization. Action: Ensure accurate and consistent protein quantification for western blot analysis. Use a reliable protein assay (e.g., BCA) and normalize to a stable housekeeping protein or total protein stain[4][5]. |
II. Frequently Asked Questions (FAQs)
This compound and OTUB1 Engagement
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent ligand that specifically and irreversibly binds to a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase OTUB1[1][6][7]. This covalent modification does not interfere with the catalytic activity of OTUB1, allowing it to be used as a recruiter for DUBTACs[1].
Q2: How can I confirm that this compound is binding to OTUB1 in my experiments?
A2: You can use a gel-based activity-based protein profiling (ABPP) assay. Pre-incubate recombinant OTUB1 with this compound and then add a cysteine-reactive fluorescent probe (e.g., IA-rhodamine). This compound binding will block the probe from reacting with C23, resulting in a decrease in fluorescence compared to a vehicle control[1].
Q3: Does this compound inhibit the deubiquitinating activity of OTUB1?
A3: No, this compound binds to an allosteric site (C23) and has been shown to not inhibit the catalytic activity of OTUB1, which is mediated by the catalytic cysteine C91[1][6].
DUBTAC Design and Optimization
Q4: What is the "hook effect" and how does it apply to DUBTACs?
A4: The hook effect is a phenomenon where the efficacy of a bifunctional molecule decreases at higher concentrations. This is because the molecule forms more binary complexes (DUBTAC-Target or DUBTAC-OTUB1) than the productive ternary complex. While more commonly discussed for PROTACs, the same principle can apply to DUBTACs. It is important to perform a full dose-response curve to identify the optimal concentration for protein stabilization.
Q5: What are essential control experiments when validating a new DUBTAC?
A5: To validate your DUBTAC, you should include the following controls:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.
-
This compound alone: To show that the OTUB1 recruiter by itself does not stabilize the target protein[1].
-
Target-binding ligand alone: To demonstrate that engagement of the target protein without OTUB1 recruitment is not sufficient for stabilization[1].
-
Inactive DUBTAC control: A DUBTAC with a modification that prevents binding to either the target protein or OTUB1 to show that ternary complex formation is necessary[8].
-
OTUB1 knockdown: To confirm that the stabilization effect is dependent on OTUB1[1].
Experimental Procedures
Q6: How do I quantify the stabilization of my target protein?
A6: Quantitative western blotting is the most common method. It is crucial to ensure you are working within the linear range of detection for both your target protein and loading control to get accurate results[4][9][10]. Densitometry is used to measure band intensity, which is then normalized to a loading control. The percentage of protein stabilization can be calculated relative to the vehicle control.
Q7: How can I confirm the formation of the ternary complex (Target Protein-DUBTAC-OTUB1)?
A7: Co-immunoprecipitation (Co-IP) can be used to demonstrate the DUBTAC-induced interaction between your target protein and OTUB1. Treat cells with your DUBTAC, then immunoprecipitate the target protein and blot for OTUB1, or vice versa. An increased association in the presence of the DUBTAC indicates ternary complex formation[11].
III. Experimental Protocols
Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP) for OTUB1 Engagement
This protocol is to confirm the binding of an this compound-based compound to OTUB1.
-
Reagents:
-
Recombinant human OTUB1 protein
-
This compound-based compound (and/or DUBTAC)
-
DMSO (vehicle control)
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE loading buffer
-
Tris-HCl buffer (pH 7.4)
-
-
Procedure:
-
In a microcentrifuge tube, pre-incubate recombinant OTUB1 (e.g., 1 µg) with your this compound-based compound at the desired concentration (e.g., 10 µM) or DMSO for 30 minutes at 37°C in Tris-HCl buffer.
-
Add IA-rhodamine probe (e.g., 100 nM final concentration) and incubate for an additional 30 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner. A decrease in the rhodamine signal in the lane with the this compound-based compound compared to the DMSO control indicates target engagement.
-
(Optional) Stain the gel with a total protein stain (e.g., Coomassie or silver stain) to confirm equal protein loading.
-
Protocol 2: Quantitative Western Blot for Protein Stabilization
This protocol is to quantify the change in target protein levels following DUBTAC treatment.
-
Reagents:
-
Cell line expressing the target protein
-
DUBTAC, this compound, and target-binding ligand
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of your DUBTAC and controls (DMSO, this compound, target-binding ligand) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify total protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the fold change in protein levels relative to the DMSO control.
-
IV. Visualizations
Signaling Pathway
Caption: Mechanism of DUBTAC-mediated protein stabilization.
Experimental Workflow
Caption: General experimental workflow for DUBTAC development.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 8. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Off-Target Effects of EN523
Welcome to the technical support center for EN523. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding potential off-target effects of this compound, a covalent recruiter of the deubiquitinase OTUB1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on the K48-ubiquitin-specific deubiquitinase, OTUB1. It functions as an "OTUB1 recruiter" and is a key component of Deubiquitinase-Targeting Chimeras (DUBTACs). DUBTACs are heterobifunctional molecules designed to bring OTUB1 into proximity with a specific protein of interest, leading to its deubiquitination and subsequent stabilization. This compound itself does not inhibit the catalytic activity of OTUB1.[1][2]
Q2: My cells are showing an unexpected phenotype after treatment with an this compound-based DUBTAC, even though my target protein is stabilized. What could be the cause?
A2: Unexpected phenotypes can arise from several factors:
-
On-target effects of OTUB1 recruitment: Recruiting OTUB1 to your protein of interest may disrupt its normal interactions or cellular localization, leading to unforeseen biological consequences. OTUB1 is known to regulate signaling pathways such as NF-κB and MAPK by modulating the stability of proteins like c-IAP1.[3][4] Altering the deubiquitination of your target could intersect with these or other pathways.
-
Off-target covalent modification: As this compound is a reactive molecule, it has the potential to covalently bind to other accessible cysteine residues on proteins other than OTUB1. This could alter the function of these off-target proteins and produce a cellular phenotype.
-
Context-dependent effects: The function of your target protein and OTUB1 can be highly dependent on the cellular context (e.g., cell type, mutational status).
Q3: How can I determine if the observed phenotype is due to an off-target effect of this compound?
A3: A key experiment is to use a negative control compound. An ideal negative control would be a molecule structurally similar to your this compound-based DUBTAC but with a modification that prevents it from binding to either OTUB1 or your target protein.[5][6] For example, an this compound analog where the reactive acrylamide (B121943) warhead is replaced with a non-reactive acetamide (B32628) can serve as a control for OTUB1-independent effects.[1] If the phenotype persists with the negative control, it is more likely to be an off-target effect.
Q4: I suspect this compound is covalently modifying proteins other than OTUB1 in my experimental system. How can I identify these potential off-targets?
A4: Chemical proteomics is the most powerful tool for identifying the cellular targets of covalent ligands. Specifically, a competitive activity-based protein profiling (ABPP) approach is recommended. This involves using a "clickable" version of this compound (containing an alkyne or azide (B81097) handle) to tag its binding partners in cell lysates. By competing the binding of the clickable probe with an excess of the original this compound, you can identify specific off-target proteins by mass spectrometry.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
-
Symptom: Observation of changes in cell morphology, viability, or signaling pathways that are not consistent with the known function of the stabilized target protein.
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cellular phenotypes.
Issue 2: Lack of Target Protein Stabilization
-
Symptom: The intended target protein of the this compound-based DUBTAC is not showing increased protein levels.
-
Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Poor cell permeability of the DUBTAC | Perform a cellular uptake assay. |
| Inefficient target engagement by the DUBTAC | Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). |
| Rapid degradation of the stabilized protein by an alternative pathway | Investigate other protein degradation mechanisms (e.g., lysosomal degradation). |
| The target protein is not regulated by K48-linked ubiquitination | Confirm the ubiquitination status of your target protein by immunoprecipitation followed by western blotting for ubiquitin. |
Experimental Protocols
Protocol 1: Competitive Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the off-target proteins of this compound using a clickable analog.
-
Synthesize a Clickable this compound Analog: Synthesize an analog of this compound that contains a bioorthogonal handle, such as a terminal alkyne, for subsequent click chemistry.
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with either DMSO (vehicle), excess this compound, or the clickable this compound analog for a specified time.
-
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysates, add a biotin-azide conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper chelator to covalently attach biotin (B1667282) to the alkyne-modified proteins.
-
Affinity Purification:
-
Incubate the biotin-labeled lysates with streptavidin-coated beads to capture the target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins with trypsin while they are still bound to the beads.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the clickable probe-treated sample compared to the DMSO control and show reduced enrichment in the sample co-treated with excess this compound.
Caption: Workflow for competitive chemical proteomics.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound or an this compound-based DUBTAC is binding to its intended target, OTUB1, in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either DMSO or the this compound-containing compound at various concentrations for 1-2 hours.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble OTUB1 at each temperature by western blotting.
-
-
Data Analysis: Plot the amount of soluble OTUB1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTUB1 modulates c-IAP1 stability to regulate signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTUB1 modulates c‐IAP1 stability to regulate signalling pathways | The EMBO Journal [link.springer.com]
- 5. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing EN523 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of EN523 for various cell-based assays. This compound is a covalent recruiter of the deubiquitinase OTUB1, targeting a non-catalytic cysteine (C23). It is utilized in the development of Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent small molecule that specifically targets and binds to a non-catalytic cysteine residue (C23) on the deubiquitinase OTUB1.[1] Importantly, this compound does not inhibit the deubiquitinating activity of OTUB1. Instead, it serves as a recruiter molecule, enabling the development of DUBTACs. These bifunctional molecules bring a target protein in close proximity to OTUB1, leading to the removal of ubiquitin chains from the target and its subsequent stabilization.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A recommended starting concentration for this compound in cell-based assays, such as in HEK293T cells, is approximately 50 µM.[1] However, the optimal concentration is highly dependent on the cell line, assay type, and the specific DUBTAC construct being used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration can be determined by performing a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., target protein stabilization, downstream signaling). A good starting point is a logarithmic dilution series centered around the suggested 50 µM, for example, from 1 µM to 100 µM.
Q4: What are the potential off-target effects of this compound?
A4: As a covalent molecule, this compound has the potential for off-target reactivity with other cysteine-containing proteins. It is advisable to include appropriate controls in your experiments, such as a structurally similar but inactive compound, to assess potential off-target effects. Cellular proteomic profiling can also be employed to identify other proteins that may interact with this compound.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%).
Data Presentation: this compound Concentration in Cell-Based Assays
The following table summarizes reported concentrations of this compound used in various experimental contexts. It is important to note that these are starting points, and optimization is necessary for each specific application.
| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |
| HEK293T | Target Engagement | 50 µM | Engagement with OTUB1 | [1] |
| In vitro (recombinant OTUB1) | Biochemical Assay | 50 µM | Binding to OTUB1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol determines if this compound binds to and stabilizes OTUB1 in a cellular context.
Materials:
-
Cells expressing OTUB1
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-OTUB1 antibody
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble OTUB1 by Western blotting. An increased amount of soluble OTUB1 at higher temperatures in this compound-treated samples indicates target engagement and stabilization.
Protein Stability Assay (Cycloheximide Chase Assay)
This protocol assesses the effect of this compound-mediated OTUB1 recruitment on the stability of a target protein.
Materials:
-
Cells expressing the target protein and OTUB1
-
This compound-based DUBTAC
-
Cycloheximide (B1669411) (CHX) solution (e.g., 100 µg/mL)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with the this compound-based DUBTAC or vehicle control for a desired period.
-
Add cycloheximide to the culture medium to inhibit new protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and collect the protein lysates.
-
Analyze the levels of the target protein at each time point by Western blotting. A slower degradation rate of the target protein in DUBTAC-treated cells compared to the control indicates stabilization.[2][3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range. |
| Off-target effects. | Use a lower, more specific concentration of this compound. Include a negative control compound if available. | |
| No or Low Target Protein Stabilization | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Insufficient incubation time. | Optimize the incubation time for this compound or the DUBTAC. | |
| Low expression of OTUB1 or the target protein. | Confirm the expression levels of OTUB1 and the target protein in your cell line by Western blotting. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and health. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Issues with the assay protocol. | Carefully review and standardize all steps of the experimental protocol. |
Visualizations
Caption: Mechanism of this compound-mediated targeted protein stabilization.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
EN523 stability and solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and solubility of EN523 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a recruiter of OTUB1, a deubiquitinase (DUB) specific for K48-linked ubiquitin chains. It functions by covalently binding to a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][2] This action occurs without interfering with the catalytically active Cys-91, meaning this compound does not inhibit the deubiquitination activity of OTUB1 itself but rather recruits it to specific protein targets.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] It is also advised to protect the compound from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: In what solvents is this compound soluble?
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS, cell culture media).
Possible Cause A: Low aqueous solubility.
Many organic small molecules, especially those dissolved in DMSO, are prone to precipitation when diluted into an aqueous environment due to their hydrophobic nature.[3][4]
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, but high enough to maintain this compound solubility.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Vortexing During Dilution: When adding the this compound stock to your aqueous buffer, vortex the solution gently and continuously to promote rapid mixing and dispersion, which can help prevent localized high concentrations that lead to precipitation.[4]
-
Inclusion of a Surfactant: For in vitro assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) to your buffer to improve the solubility of hydrophobic compounds.
-
Possible Cause B: Salt concentration and pH of the buffer.
The solubility of a compound can be influenced by the pH and ionic strength of the buffer.[4]
-
Solution:
-
pH Adjustment: Check the pKa of this compound if available. Adjusting the pH of your buffer away from the pKa may increase solubility.
-
Test Different Buffers: If precipitation persists in PBS, try other common biological buffers (e.g., HEPES, Tris) to see if solubility improves.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
Possible Cause A: Degradation of this compound.
Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
-
Solution:
-
Proper Storage: Always store this compound stock solutions at -80°C for long-term storage and -20°C for short-term, protected from light.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1]
-
Fresh Working Solutions: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
-
Possible Cause B: Interaction with plastics.
Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes), reducing the actual concentration in solution.
-
Solution:
-
Use Low-Adhesion Tubes: Utilize low-protein-binding or siliconized microcentrifuge tubes for storing and diluting this compound.
-
Pre-wet Pipette Tips: Before transferring this compound solutions, pre-wet the pipette tip by aspirating and dispensing the solvent a few times.
-
Quantitative Data Summary
Table 1: this compound Storage Recommendations
| Storage Temperature | Duration | Light Protection | Notes |
| -80°C | Up to 6 months | Recommended | Ideal for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month | Recommended | Suitable for short-term storage.[1] |
Table 2: General Solubility Troubleshooting Parameters
| Solvent | Typical Stock Concentration | Final Assay Concentration (DMSO) | Troubleshooting Tips |
| DMSO | 10-50 mM | ≤ 0.5% | Primary solvent for stock solutions.[2][4] |
| Aqueous Buffer (PBS, Media) | Varies | N/A | Prone to precipitation; use vigorous mixing and serial dilutions.[4] |
| Ethanol (B145695) | Not specified | Varies | May be an alternative to DMSO for some compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: If starting with solid this compound, reconstitute it in 100% DMSO to a high concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing.
-
Preparation of Aliquots: Dispense the high-concentration stock solution into smaller, single-use aliquots in low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[1]
-
Preparation of Working Solution: a. On the day of the experiment, thaw one aliquot of the this compound stock solution. b. Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., cell culture medium or assay buffer) to reach the desired final concentration. c. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity in cell-based assays.[4] d. Add the final dilution to your experimental setup immediately.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of protein ubiquitination and OTUB1 action.
References
Technical Support Center: Overcoming Limitations of First-Generation EN523 DUBTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with first-generation EN523-based Deubiquitinase-Targeting Chimeras (DUBTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do this compound-based DUBTACs work?
This compound is a covalent ligand that specifically targets a non-catalytic allosteric cysteine residue (C23) on the deubiquitinase OTUB1.[1][][][4] First-generation DUBTACs based on this compound are heterobifunctional molecules. They consist of the this compound moiety, which recruits OTUB1, a linker, and a ligand that binds to a specific protein of interest (POI) that is subject to ubiquitin-dependent degradation. By bringing OTUB1 into close proximity with the POI, the DUBTAC facilitates the removal of polyubiquitin (B1169507) chains from the target, thereby preventing its degradation by the proteasome and leading to its stabilization.[1][][5][6]
Q2: What are the known limitations of first-generation this compound DUBTACs?
Researchers using first-generation this compound DUBTACs may encounter the following limitations:
-
Modest Potency: The protein stabilization effect can be moderate, often requiring micromolar concentrations for significant activity.[7]
-
Covalent and Irreversible Binding: The covalent nature of this compound's interaction with OTUB1 can raise concerns about potential off-target effects, toxicity, or hypersensitivity with prolonged exposure.[8]
-
Linker Optimization is Crucial: The efficacy of an this compound DUBTAC is highly dependent on the length and composition of the linker connecting this compound to the protein-of-interest ligand. Suboptimal linkers can lead to reduced or no protein stabilization.[1][][9][10][11]
-
Limited Scope: The application of this compound-based DUBTACs has been demonstrated for a relatively small number of target proteins.[7]
Q3: Are there next-generation alternatives to this compound-based DUBTACs?
Yes, research has led to the development of improved DUBTACs. For instance, MS5105, an optimized analog of this compound, has been shown to be approximately 10-fold more effective in stabilizing ΔF508-CFTR.[7] Additionally, DUBTACs that utilize non-covalent ligands for other deubiquitinases, such as USP7 and USP28, have been developed to avoid the potential drawbacks of covalent inhibitors.[12][13]
Troubleshooting Guides
Problem 1: No or Weak Protein Stabilization Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker | The length and composition of the linker are critical for the formation of a productive ternary complex (POI-DUBTAC-OTUB1).[1][][9][10][11] Solution: Synthesize a library of DUBTACs with varying linker lengths (e.g., C3, C4, C5, C6 alkyl chains) and compositions (e.g., PEG-based, rigid heterocyclic linkers) to identify the optimal design.[1] For ΔF508-CFTR stabilization, C5 and C6 alkyl linkers were effective, while C3, C4, and PEG linkers were not.[1] |
| Inefficient Ternary Complex Formation | Even with an appropriate linker, the DUBTAC may not efficiently bring the POI and OTUB1 together. Solution: Confirm ternary complex formation using biophysical methods such as native mass spectrometry, co-immunoprecipitation, or competitive binding assays.[1][5] Pre-treatment with excess this compound or the POI ligand should attenuate the DUBTAC-mediated stabilization, confirming the necessity of ternary complex formation.[1] |
| Low Compound Permeability or Stability | The DUBTAC may not be efficiently entering the cells or may be unstable in the experimental conditions. Solution: Assess cell permeability using cellular target engagement assays like NanoBRET.[14][15][16][17] Evaluate the stability of the DUBTAC in your cell culture medium over the time course of the experiment. |
| Incorrect Dosing or Time Course | The concentration of the DUBTAC or the duration of the treatment may be insufficient. Solution: Perform a dose-response experiment to determine the optimal concentration. For ΔF508-CFTR, stabilization was observed starting at 8 µM.[1] Conduct a time-course experiment to identify the optimal treatment duration. For ΔF508-CFTR, stabilization was evident starting at 16 hours.[1] |
| Western Blotting Issues | Technical problems with the western blot can lead to the appearance of no or weak signal. Solution: Ensure efficient protein transfer, use an appropriate blocking buffer, and optimize primary and secondary antibody concentrations. For low-abundance targets, consider loading more protein or enriching your sample.[18][19][20] For proteins like CFTR, the observed signal may be a smear due to different glycosylation states; the fully mature form is expected at a higher molecular weight (>225 kDa).[1] |
Problem 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | The covalent nature of this compound may lead to off-target interactions and cellular toxicity. Solution: Perform quantitative proteomic analysis to identify other proteins whose levels are significantly altered by the DUBTAC.[1] Compare the proteomic profile of cells treated with the DUBTAC to those treated with this compound alone and the POI ligand alone to identify DUBTAC-specific effects.[1] |
| Disruption of Endogenous OTUB1 Function | Although this compound targets a non-catalytic site, high concentrations or prolonged exposure could potentially interfere with the natural functions of OTUB1.[1] Solution: Assess the impact of the DUBTAC on known OTUB1 substrates and signaling pathways. Consider using a lower effective concentration of the DUBTAC or reducing the treatment duration. |
| Inherent Toxicity of the DUBTAC Molecule | The chemical properties of the entire DUBTAC molecule, including the linker and the POI ligand, could be causing toxicity. Solution: Test the toxicity of the individual components (this compound and POI ligand) separately. Synthesize and test DUBTACs with different linker compositions to see if toxicity can be mitigated. |
Experimental Protocols
Key Control Experiments for DUBTAC Specificity
To ensure that the observed protein stabilization is a direct result of the DUBTAC's mechanism of action, the following control experiments are essential:
-
Component Controls: Treat cells with the this compound recruiter alone and the protein-of-interest (POI) ligand alone at the same concentration as the DUBTAC. No significant protein stabilization should be observed with the individual components.[1][]
-
OTUB1 Dependence: Perform OTUB1 knockdown using siRNA. The DUBTAC-mediated stabilization of the POI should be significantly attenuated in OTUB1-depleted cells.[1]
-
Competitive Inhibition: Pre-incubate cells with an excess of either the free this compound ligand or the free POI ligand before adding the DUBTAC. This should compete with the DUBTAC for binding to OTUB1 or the POI, respectively, and thus reduce the observed protein stabilization.[1]
-
Inactive Control DUBTAC: Synthesize a DUBTAC with a non-reactive analog of this compound (e.g., with the acrylamide (B121943) warhead converted to a non-reactive acetamide). This control DUBTAC should not stabilize the target protein.
Assessing Ternary Complex Formation
Directly observing the formation of the POI-DUBTAC-OTUB1 ternary complex is crucial for validating the mechanism of action.
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells expressing tagged versions of the POI and/or OTUB1 with the DUBTAC.
-
Lyse the cells and perform immunoprecipitation for one of the tagged proteins.
-
Use western blotting to probe for the presence of the other protein in the immunoprecipitated complex. An increased interaction should be observed in the presence of the DUBTAC.
-
-
NanoBRET™ Ternary Complex Assay: This live-cell assay can be adapted to measure the proximity of the POI and OTUB1 induced by the DUBTAC.[14]
-
Express the POI as a NanoLuc® fusion protein and OTUB1 as a HaloTag® fusion protein.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
In the presence of an effective DUBTAC, the POI and OTUB1 are brought into proximity, resulting in an increase in the BRET signal.
-
Quantitative Data Summary
| DUBTAC Component | Variation | Target Protein | Effect on Protein Stabilization | Reference |
| Linker Length (Alkyl) | C3 | ΔF508-CFTR | No stabilization | [1] |
| C4 | ΔF508-CFTR | No stabilization | [1] | |
| C5 | ΔF508-CFTR | Stabilization observed | [1] | |
| C6 | ΔF508-CFTR | Stabilization observed | [1] | |
| Linker Composition | PEG | ΔF508-CFTR | No stabilization | [1] |
| OTUB1 Ligand | This compound | ΔF508-CFTR | Modest stabilization | [7] |
| MS5105 | ΔF508-CFTR | ~10-fold more effective than this compound | [7] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound DUBTAC-mediated protein stabilization.
Experimental Workflow for Evaluating DUBTAC Efficacy
Caption: A logical workflow for the development and validation of this compound DUBTACs.
Troubleshooting Logic for No Protein Stabilization
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TF-DUBTACs Stabilize Tumor Suppressor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Refining EN523 Linker Chemistry for Improved DUBTACs
Welcome to the technical support center for researchers working with EN523-based Deubiquitinase-Targeting Chimeras (DUBTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and optimize your DUBTAC design.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, characterization, and application of this compound-based DUBTACs.
| Problem | Possible Cause | Suggested Solution |
| Low or no target protein stabilization | Ineffective ternary complex formation: The linker may be too short, too long, or too rigid, preventing the optimal orientation of OTUB1, the target protein, and the DUBTAC.[1][2][3] | - Synthesize a library of DUBTACs with varying linker lengths and compositions (e.g., C3, C5 alkyl chains, PEG linkers).[4][5] - Experiment with different attachment points on the target protein ligand.[2] - If possible, use computational modeling to predict favorable ternary complex conformations. |
| Poor cell permeability of the DUBTAC: The physicochemical properties of the linker (e.g., high hydrophobicity) may limit its ability to cross the cell membrane.[1][6] | - Incorporate more hydrophilic moieties into the linker, such as PEG units, to improve solubility.[6] - Measure the LogP of your DUBTACs to assess their lipophilicity. | |
| Instability of the DUBTAC: The linker or the entire molecule may be susceptible to metabolic degradation. | - Consider using more stable linker chemistries, such as those incorporating cycloalkane or phenyl groups for increased rigidity.[6] - Perform stability assays in cell lysate or plasma to assess the half-life of your DUBTAC. | |
| Target protein is not ubiquitinated: DUBTACs work by removing ubiquitin chains, so the target protein must first be ubiquitinated for stabilization to occur.[] | - Confirm the ubiquitination status of your target protein in your cell model using immunoprecipitation followed by western blotting for ubiquitin. | |
| Off-target effects observed | DUBTAC affects proteins other than the intended target: The target protein ligand may have known off-targets, or the DUBTAC conformation may induce proximity with other proteins.[4][8] | - Perform proteome-wide analysis (e.g., isoTOP-ABPP) to identify off-target proteins.[4] - If the off-targets are known from the warhead, consider using a more selective ligand for your protein of interest. - Modifying the linker can sometimes alter the ternary complex conformation and reduce off-target binding.[8] |
| This compound moiety is engaging other cysteines: While this compound is designed to be selective for C23 on OTUB1, high concentrations or specific cellular contexts could lead to off-target cysteine reactivity. | - Perform competitive isoTOP-ABPP to assess the proteome-wide cysteine reactivity of your DUBTAC.[4] - Titrate your DUBTAC to the lowest effective concentration to minimize off-target engagement. | |
| Difficulty confirming OTUB1 engagement | Issues with detecting the covalent bond between this compound and OTUB1: Standard assays may not be sensitive enough or properly configured. | - Use a gel-based Activity-Based Protein Profiling (ABPP) assay with a competitive probe like IA-rhodamine to show that your DUBTAC can compete for binding to OTUB1.[4] - Synthesize an alkyne-functionalized version of your DUBTAC for click chemistry-based detection methods.[4] |
| Inconsistent results between experiments | Variability in experimental conditions: Cell passage number, confluency, and treatment times can all affect DUBTAC efficacy. | - Standardize all experimental parameters, including cell culture conditions and treatment protocols. - Ensure consistent loading on western blots by using a reliable housekeeping protein for normalization.[9] |
| DUBTAC degradation: The compound may not be stable in your cell culture media or under your storage conditions. | - Aliquot and store DUBTACs at -80°C and protect from light.[10][11] - Prepare fresh dilutions for each experiment from a concentrated stock. |
Frequently Asked Questions (FAQs)
This compound and OTUB1 Engagement
-
Q1: How does this compound work? this compound is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase OTUB1.[4][10] Its acrylamide (B121943) warhead forms a covalent bond with C23, recruiting OTUB1 without inhibiting its deubiquitinating activity.[10][12]
-
Q2: Will this compound inhibit the function of OTUB1? No, studies have shown that this compound binds to an allosteric site and does not interfere with the catalytic activity of OTUB1.[4][10] This is crucial for the DUBTAC mechanism, which relies on the recruitment of a functional deubiquitinase.
-
Q3: How can I confirm that my this compound-based DUBTAC is engaging OTUB1 in cells? You can use a competitive Activity-Based Protein Profiling (ABPP) assay.[4] Pre-incubating your DUBTAC with cell lysate or recombinant OTUB1 should prevent the labeling of OTUB1 by a fluorescently tagged, cysteine-reactive probe.[4] Alternatively, an alkyne-tagged this compound probe can be used to pull down and identify OTUB1 engagement.[4]
Linker Design and Optimization
-
Q4: What is the optimal linker length for an this compound-based DUBTAC? There is no single optimal linker length; it is highly dependent on the target protein and the ligand being used.[1][2] For example, in a DUBTAC targeting ΔF508-CFTR, a C5 alkyl linker (in NJH-2-057) showed robust protein stabilization, while a C3 alkyl linker (in NJH-2-056) did not.[4] For stabilizing WEE1, both a C3 alkyl linker and a PEG linker were effective.[4][] A systematic evaluation of different linker lengths and compositions is recommended for each new target.
-
Q5: What types of linkers are commonly used with this compound? Commonly used linkers include simple alkyl chains (e.g., C3, C5) and polyethylene (B3416737) glycol (PEG) linkers.[4][5] The choice of linker can impact the DUBTAC's solubility, cell permeability, and ability to form a stable and productive ternary complex.[1]
-
Q6: How do I choose the attachment point for the linker on my target protein ligand? The attachment point should be at a position that does not disrupt the ligand's binding to the target protein.[2] Often, this is a solvent-exposed part of the ligand. It's crucial to consider the "exit vector" to ensure the linker can effectively bridge the two proteins.[4]
Experimental Design and Data Interpretation
-
Q7: What controls are essential for a DUBTAC experiment? Essential controls include:
-
Vehicle (e.g., DMSO) only.
-
This compound alone to show it doesn't stabilize the target on its own.[4]
-
The target protein ligand alone to assess its baseline effect.[4]
-
A DUBTAC with an inactive warhead (e.g., replacing the acrylamide with an acetamide) to demonstrate that covalent engagement of OTUB1 is necessary.[4]
-
OTUB1 knockdown experiments to confirm the stabilization is OTUB1-dependent.[4]
-
-
Q8: How long should I treat my cells with the DUBTAC? The optimal treatment time can vary. For the ΔF508-CFTR DUBTAC NJH-2-057, stabilization was evident starting at 16 hours of treatment with 10 µM.[4] A time-course experiment is recommended to determine the optimal duration for your specific DUBTAC and target.
-
Q9: What concentration of DUBTAC should I use? This should be determined empirically through a dose-response experiment. For NJH-2-057, clear stabilization of ΔF508-CFTR was observed at 8-10 µM.[4] It's important to note that even with partial OTUB1 occupancy, a catalytic effect can lead to robust target protein stabilization.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key publications on this compound-based DUBTACs, providing a basis for comparison.
Table 1: this compound-based DUBTACs for ΔF508-CFTR Stabilization
| DUBTAC Name | DUB Recruiter | Target Ligand | Linker Type | Concentration | Cell Line | Outcome |
| NJH-2-056 | This compound | Lumacaftor | C3 alkyl | 10 µM | CFBE41o-4.7 | No significant change in CFTR levels[4] |
| NJH-2-057 | This compound | Lumacaftor | C5 alkyl | 8-10 µM | CFBE41o-4.7 | Robust and significant increase in CFTR protein levels[4] |
Table 2: this compound-based DUBTACs for WEE1 Stabilization
| DUBTAC Name | DUB Recruiter | Target Ligand | Linker Type | Concentration | Cell Line | Outcome |
| LEB-03-144 | This compound | AZD1775 | C3 alkyl | Not specified | HEP3B | Significant WEE1 stabilization[4][5] |
| LEB-03-145 | This compound | AZD1775 | C5 alkyl | Not specified | HEP3B | No significant WEE1 stabilization[4] |
| LEB-03-146 | This compound | AZD1775 | PEG | Not specified | HEP3B | Significant WEE1 stabilization[4][5] |
| LEB-03-153 | This compound | AZD1775 | No linker | Not specified | HEP3B | No significant WEE1 stabilization[4] |
Experimental Protocols
Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP) for OTUB1 Engagement
This protocol is used to confirm that the this compound-based DUBTAC engages with OTUB1 in vitro.
Materials:
-
Recombinant human OTUB1 protein
-
DUBTAC compound
-
DMSO (vehicle control)
-
IA-rhodamine (iodoacetamide-rhodamine) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Silver stain kit
Procedure:
-
Pre-incubate recombinant OTUB1 (e.g., 500 nM) with your DUBTAC at various concentrations or with DMSO vehicle for 30 minutes at 37°C.
-
Add IA-rhodamine probe (e.g., 100 nM final concentration) to each reaction.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeling of OTUB1 by in-gel fluorescence scanning. A decrease in the fluorescent signal in the DUBTAC-treated lanes compared to the DMSO control indicates successful competition for the cysteine residue.
-
Confirm equal protein loading by silver staining the gel after scanning.[4]
Protocol 2: Western Blotting for Target Protein Stabilization
This protocol is used to quantify the change in target protein levels in cells following DUBTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., CFBE41o-4.7 for ΔF508-CFTR)
-
DUBTAC compound and controls (this compound, target ligand)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the DUBTAC and controls at the desired concentrations for the desired amount of time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[9]
Visualizations
Caption: Mechanism of Action for an this compound-based DUBTAC.
Caption: General experimental workflow for testing DUBTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]
Technical Support Center: EN523 Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance EN523 target engagement in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule covalent ligand that functions as a recruiter for the deubiquitinase OTUB1.[1][2] Its primary target is a non-catalytic, allosteric cysteine residue at position 23 (C23) on OTUB1, a deubiquitinase specific for K48-linked ubiquitin chains.[1][2][3]
Q2: How does this compound work?
This compound covalently binds to the C23 site of OTUB1.[1][3] This binding does not interfere with the catalytic activity of OTUB1, which is mediated by a different cysteine residue (C91).[1][3] this compound is a key component of Deubiquitinase-Targeting Chimeras (DUBTACs), which are heterobifunctional molecules designed for targeted protein stabilization.[2][3] By recruiting OTUB1 to a specific protein of interest (via a linker to a protein-targeting ligand), DUBTACs can prevent the degradation of that protein.[3]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[1]
Q4: In what solvents is this compound soluble?
This compound is commonly dissolved in DMSO for in vitro experiments.[4] Refer to the product datasheet for specific solubility information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no target engagement with OTUB1 | Incorrect this compound concentration: The concentration of this compound may be too low to achieve sufficient target occupancy. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range for in-cell assays is 1-10 µM. |
| Insufficient incubation time: The incubation time may not be long enough for this compound to covalently bind to OTUB1. | Increase the incubation time. For initial experiments, a time course of 1, 4, and 8 hours is recommended to determine the optimal duration. | |
| Cell permeability issues: this compound may not be efficiently entering the cells. | If using intact cells, consider using a cell lysis-based assay first to confirm direct engagement with OTUB1. For cellular assays, ensure the cell density is appropriate and that cells are healthy. | |
| Degradation of this compound: The compound may be unstable in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Avoid prolonged exposure to light. | |
| High background signal in assays | Non-specific binding: this compound may be binding to other proteins in the cell lysate. | Include appropriate controls, such as a mutant OTUB1 where C23 is replaced with another amino acid. Also, consider using a lower concentration of this compound or including a blocking step in your protocol. |
| Assay-specific interference: Components of the assay buffer or detection reagents may be causing a high background. | Optimize assay conditions by titrating antibody concentrations, washing steps, and blocking buffers. Run a "no this compound" control to determine the baseline background. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors or reagent variability: Inaccurate pipetting or batch-to-batch variation in reagents can lead to inconsistent results. | Calibrate pipettes regularly. Use reagents from the same lot number for a set of experiments whenever possible. | |
| This compound does not stabilize the target protein when used in a DUBTAC | Inefficient DUBTAC formation: The linker between this compound and the protein-targeting ligand may be suboptimal, preventing the formation of a stable ternary complex. | Synthesize DUBTACs with different linker lengths and compositions to optimize the spatial arrangement for OTUB1 recruitment to the target protein. |
| Target protein is not regulated by K48-linked ubiquitination: OTUB1 is specific for K48-linked ubiquitin chains. If the target protein is degraded via a different ubiquitin linkage, OTUB1 recruitment will not lead to its stabilization. | Confirm the ubiquitination linkage type on your target protein using mass spectrometry or linkage-specific ubiquitin antibodies. | |
| Rapid turnover of the DUBTAC: The DUBTAC itself may be unstable and degrade quickly within the cell. | Assess the stability of the DUBTAC in cell lysate or in cells over time using analytical methods like LC-MS. |
Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay using Western Blot
This protocol assesses the extent to which this compound engages with its target, OTUB1, within a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed OTUB1
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibody against OTUB1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired incubation time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-OTUB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: A shift in the molecular weight of OTUB1 upon this compound treatment indicates covalent binding and target engagement.
Protocol 2: DUBTAC-Mediated Protein Stabilization Assay
This protocol evaluates the ability of an this compound-based DUBTAC to stabilize a target protein.
Materials:
-
Cells expressing the target protein of interest
-
This compound-based DUBTAC
-
This compound alone (control)
-
Protein-targeting ligand alone (control)
-
DMSO (vehicle control)
-
Cycloheximide (B1669411) (protein synthesis inhibitor)
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP
-
Western blot reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the DUBTAC, this compound alone, the protein-targeting ligand alone, or DMSO for a specified time (e.g., 16 hours).[3]
-
Inhibition of Protein Synthesis: Add cycloheximide to the media to inhibit new protein synthesis. This allows for the monitoring of the degradation of the existing pool of the target protein.
-
Time Course Lysis: Lyse cells at different time points after cycloheximide addition (e.g., 0, 2, 4, 8 hours).
-
Western Blot Analysis: Perform Western blotting for the target protein and a loading control.
-
Quantification: Quantify the band intensities for the target protein at each time point and normalize to the loading control.
-
Analysis: A slower degradation rate of the target protein in the presence of the DUBTAC compared to controls indicates successful stabilization.
Signaling Pathways and Workflows
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with EN523, a covalent recruiter of the deubiquitinase OTUB1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a covalent recruiter of OTUB1 (Otubain 1), a K48-specific deubiquitinase.[1][2] It specifically targets a non-catalytic, allosteric cysteine residue, C23, on OTUB1.[1][2] This covalent binding occurs without interfering with the catalytically active Cys-91 of OTUB1, thus preserving its deubiquitinase activity.[1] this compound is a key component of Deubiquitinase-Targeting Chimeras (DUBTACs), which are heterobifunctional molecules designed to bring OTUB1 into proximity with a specific protein of interest, leading to its stabilization by preventing proteasomal degradation.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity of this compound. Below is a summary of recommended conditions.
| Condition | Recommendation |
| Solid Form | Store at 4°C, protected from light. |
| In Solvent | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[1] |
| Solvents | DMSO is a common solvent for creating stock solutions.[3] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation. |
Q3: How can I confirm that this compound is engaging with OTUB1 in my cellular experiments?
Confirming target engagement is a crucial step. An alkyne-functionalized probe of this compound can be synthesized to assess its engagement with OTUB1 in cells.[4][5] Additionally, mass spectrometry can be employed to identify the this compound-modified adduct on C23 of OTUB1.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and this compound-based DUBTACs.
Issue 1: Inconsistent or No Target Protein Stabilization
Description: You are using an this compound-based DUBTAC to stabilize your protein of interest (POI), but you observe variable or no increase in protein levels.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal DUBTAC Concentration | Perform a dose-response experiment to determine the optimal concentration. High concentrations can lead to the "hook effect," where the formation of binary complexes (DUBTAC-OTUB1 or DUBTAC-POI) is favored over the productive ternary complex. |
| Inappropriate Linker | The length and composition of the linker connecting this compound to the POI ligand are critical.[5] Synthesize and test DUBTACs with different linkers to find the optimal geometry for ternary complex formation. |
| Low Ubiquitination of Target Protein | For a DUBTAC to be effective, the target protein must be ubiquitinated. Confirm the ubiquitination status of your POI in your experimental system. |
| Cell Culture Variability | Standardize cell culture conditions, including cell passage number, confluency, and media composition. Changes in the cellular environment can affect the ubiquitin-proteasome system.[8][9] |
| Poor Cell Permeability of DUBTAC | The large size of DUBTACs can sometimes hinder their ability to cross the cell membrane. If poor permeability is suspected, consider modifying the linker to improve physicochemical properties. |
| This compound Instability | Ensure that this compound and the DUBTAC are stable in your cell culture medium over the course of the experiment. Assess stability by incubating the compound in media and analyzing its integrity over time. |
Experimental Workflow for Optimizing DUBTAC Concentration
Caption: Workflow for determining the optimal DUBTAC concentration.
Issue 2: Potential Off-Target Effects and Cellular Toxicity
Description: You observe unexpected cellular phenotypes or toxicity after treatment with this compound or an this compound-based DUBTAC.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Compound Concentration | High concentrations of covalent compounds can lead to off-target reactions.[10] Use the lowest effective concentration determined from your dose-response experiments. |
| Promiscuous Reactivity of Acrylamide (B121943) Warhead | While this compound is designed to be selective for OTUB1, the acrylamide warhead can potentially react with other accessible cysteines. Perform proteome-wide chemoproteomic profiling to identify potential off-target proteins.[11] |
| Toxicity of the Target Protein Ligand | The ligand used to target your POI may have its own biological activity or toxicity. Run controls with the POI ligand alone to assess its contribution to the observed phenotype. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[12][13][14][15] Ensure the final solvent concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments. |
| Disruption of Endogenous OTUB1 Function | While this compound binds to an allosteric site, it's important to assess if this perturbs the normal function of OTUB1.[5] This can be investigated by studying the effects of this compound on known OTUB1 substrates or interacting partners. |
Logical Flow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for off-target effects.
Experimental Protocols
Protocol 1: In Vitro OTUB1 Engagement Assay
This protocol uses a gel-based activity-based protein profiling (ABPP) assay to confirm that this compound or an this compound-based DUBTAC can engage with recombinant OTUB1.
Materials:
-
Recombinant human OTUB1 protein
-
This compound or this compound-based DUBTAC
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
DMSO
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Methodology:
-
Prepare a stock solution of this compound or DUBTAC in DMSO.
-
In a microcentrifuge tube, pre-incubate recombinant OTUB1 with varying concentrations of this compound/DUBTAC or DMSO (vehicle control) for 1 hour at room temperature.
-
Add IA-rhodamine probe to each reaction and incubate for another 30 minutes at room temperature. The probe will label the catalytic cysteine (C91) of OTUB1.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner. A dose-dependent decrease in the fluorescent signal indicates that this compound/DUBTAC is binding to OTUB1 and competing with the IA-rhodamine probe.
Protocol 2: Mass Spectrometry Analysis of this compound-OTUB1 Adduct
This protocol is to confirm the covalent modification of OTUB1 by this compound at the C23 residue.
Materials:
-
Recombinant human OTUB1 protein
-
This compound
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Incubate recombinant OTUB1 with a molar excess of this compound for 1 hour at room temperature.
-
Remove excess, unbound this compound by buffer exchange or protein precipitation.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the human proteome database, specifying a variable modification on cysteine residues corresponding to the mass of this compound.
-
Confirm the identification of the peptide containing C23 with the mass modification of this compound.
Signaling Pathway of this compound-based DUBTAC
Caption: Mechanism of protein stabilization by an this compound-based DUBTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enghusen.dk [enghusen.dk]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. criver.com [criver.com]
- 11. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. himedialabs.com [himedialabs.com]
Technical Support Center: Improving the Aqueous Solubility of EN523 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of EN523 derivatives.
Frequently Asked Questions (FAQs)
Q1: My new this compound derivative has very low aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. A common method is the shake-flask method followed by a sensitive analytical technique like HPLC-UV. Once you have a baseline solubility value, you can start exploring various enhancement strategies. It is also beneficial to characterize the physicochemical properties of your derivative, such as its pKa, logP, and solid-state properties (crystalline vs. amorphous), as these will guide the selection of the most appropriate solubilization technique.
Q2: What are the most common strategies for improving the aqueous solubility of poorly soluble compounds like this compound derivatives?
A2: There are several established methods to enhance aqueous solubility, which can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These techniques alter the physical properties of the drug to improve dissolution. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[3][4] Techniques include micronization and nanosuspension.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[6][7]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the solubility of the guest molecule.[1][5]
-
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[3][8]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the compound is more soluble can increase the overall solubility in the aqueous-based system.[3][8][9]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[10][11]
-
Q3: How do I choose the right solubility enhancement technique for my specific this compound derivative?
A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[1] For early-stage in vitro experiments, simple methods like pH adjustment or the use of co-solvents are often sufficient. For in vivo studies and formulation development, more advanced techniques like solid dispersions or nanosuspensions might be necessary to achieve the desired bioavailability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My this compound derivative, initially dissolved in DMSO, precipitates when I dilute it into an aqueous buffer for my in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | Reduce the final concentration of the compound in the assay. |
| DMSO Concentration | The percentage of DMSO in the final solution is too low to maintain solubility. | While keeping the final compound concentration constant, try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%), ensuring it does not affect your assay. |
| pH of the Buffer | The pH of the buffer may not be optimal for the solubility of your ionizable derivative. | If your compound has an ionizable group, test its solubility in buffers with different pH values to find the optimal pH for solubility.[8] |
| Buffer Composition | Certain salts in the buffer might be "salting out" your compound. | Try using a different buffer system with different salt components. |
| Use of a Co-solvent | DMSO alone might not be a sufficient co-solvent. | Consider adding a small percentage of another co-solvent like PEG 300 or propylene (B89431) glycol to the aqueous buffer.[8] |
Issue 2: Poor Bioavailability in Animal Studies Despite In Vitro Activity
Problem: My this compound derivative shows good potency in cellular assays but has poor bioavailability in my mouse model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility in GI Tract | The compound is not dissolving sufficiently in the gastrointestinal fluids for absorption. | Formulate the compound using a solubility-enhancing technique such as a solid dispersion or a nanosuspension to improve its dissolution rate and extent.[6][11] |
| First-Pass Metabolism | The compound is being rapidly metabolized in the liver after absorption. | Consider co-administration with a metabolic inhibitor (if known and ethically permissible) or redesign the molecule to block metabolic hotspots. |
| Efflux by Transporters | The compound is being actively pumped out of the intestinal cells by efflux transporters like P-glycoprotein. | Test for P-glycoprotein liability in vitro. If it is a substrate, formulation strategies to increase intestinal concentration or co-administration with a P-gp inhibitor may be explored. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and can significantly improve the dissolution rate.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Water bath
-
Rotary evaporator
Procedure:
-
Weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator. The water bath temperature should be set to a point that allows for efficient evaporation without degrading the compound.
-
Continue evaporation until a thin film or a solid mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of a Nanosuspension by Precipitation
This bottom-up approach can produce very small nanoparticles, leading to a significant increase in surface area and dissolution velocity.[6]
Materials:
-
This compound derivative
-
Organic solvent in which the drug is soluble (e.g., acetone, ethanol)
-
Aqueous solution (anti-solvent)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a suitable organic solvent. This is the solvent phase.
-
Dissolve the stabilizer in an aqueous medium. This is the anti-solvent phase.
-
Inject the solvent phase into the anti-solvent phase under high-speed homogenization or sonication. The rapid mixing and solvent-antisolvent interaction will cause the drug to precipitate as nanoparticles.
-
Continue homogenization/sonication for a specified period to ensure a narrow particle size distribution.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
The nanosuspension can be used directly for in vitro and in vivo studies or can be further processed into a solid dosage form.
Quantitative Data Summary
The following table provides illustrative data on how different solubility enhancement techniques could improve the aqueous solubility of a hypothetical this compound derivative.
| Formulation | Solubility (µg/mL) | Fold Increase |
| Unprocessed this compound Derivative | 0.1 | 1 |
| Micronized Suspension | 0.5 | 5 |
| pH 7.4 Buffer (Ionized) | 5 | 50 |
| 1:5 Solid Dispersion with PVP K30 | 25 | 250 |
| 2% Soluplus® in Water | 30 | 300 |
| Nanosuspension (150 nm) | 50 | 500 |
Visualizations
Signaling Pathway of this compound
This compound is a covalent recruiter of the deubiquitinase OTUB1, targeting a non-catalytic cysteine (C23).[12][13] This action can be harnessed to protect specific target proteins from degradation. The following diagram illustrates a hypothetical signaling pathway where an this compound-based PROTAC-like molecule (DUBTAC) recruits OTUB1 to a target protein, leading to its stabilization.
Caption: Hypothetical mechanism of an this compound derivative acting as a DUBTAC.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting and implementing a solubility enhancement strategy for a new this compound derivative.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. longdom.org [longdom.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to OTUB1 Recruiters: EN523 vs. Next-Generation MS5105
For Researchers, Scientists, and Drug Development Professionals
The targeted stabilization of proteins via deubiquitinase-targeting chimeras (DUBTACs) represents a promising therapeutic modality. Central to the success of this approach is the development of potent and specific recruiters for deubiquitinating enzymes (DUBs). Otubain 1 (OTUB1), a K48-ubiquitin chain-specific DUB, has emerged as a key target for DUBTACs. This guide provides an objective comparison of the pioneering OTUB1 recruiter, EN523, with the next-generation covalent ligand, MS5105, supported by experimental data to inform the selection of the optimal recruiting module for DUBTAC design.
Performance Comparison: this compound vs. MS5105
Both this compound and MS5105 are covalent ligands that target a non-catalytic allosteric cysteine residue (C23) on OTUB1, allowing for the recruitment of its deubiquitinase activity without interfering with its catalytic function.[1] However, MS5105 was developed as an improvement upon this compound, demonstrating enhanced effectiveness in covalently modifying OTUB1.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and MS5105.
| Parameter | This compound | MS5105 | Experiment |
| OTUB1-Ligand Adduct Formation (1 hr incubation) | Mass Spectrometry | ||
| Ligand:OTUB1 Ratio 10:1 | ~10% | ~25% | |
| Ligand:OTUB1 Ratio 50:1 | ~25% | ~60% | |
| Ligand:OTUB1 Ratio 100:1 | ~40% | ~80% | |
| Ligand:OTUB1 Ratio 250:1 | ~50% | >95% | |
| Aqueous Solubility | Poor | Improved | Visual Inspection |
| DUBTAC Performance (ΔF508-CFTR Stabilization) | Baseline | ~10-fold more effective than this compound-based DUBTAC | Western Blot |
Data synthesized from publicly available research.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
OTUB1-Ligand Adduct Formation Assay (Mass Spectrometry)
Objective: To quantify the extent of covalent modification of OTUB1 by this compound and MS5105.
Protocol:
-
Recombinant wild-type OTUB1 (10 μM) is incubated with either DMSO (vehicle control), this compound, or MS5105 at varying ligand-to-protein ratios (e.g., 10:1, 50:1, 100:1, 250:1).
-
The incubation is carried out for a defined period, typically 1 hour.
-
Following incubation, the samples are analyzed by mass spectrometry to determine the percentage of OTUB1 that has formed a covalent adduct with the ligand.
-
The percentage of adduct formation is calculated using the formula: (%)=(OTUB1-ligand adduct/(OTUB1+OTUB1-ligand adduct))×100.
Tetra-ubiquitin Cleavage Assay (Western Blot)
Objective: To assess whether the covalent ligands interfere with the catalytic activity of OTUB1.
Protocol:
-
Recombinant OTUB1 (e.g., 1.5 μM) is pre-incubated with a high concentration of the ligand (e.g., 500:1 ligand-to-protein ratio) or DMSO for 1 hour.
-
A tetra-ubiquitin substrate (e.g., 3.6 μM) is then added to the mixture.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched.
-
The samples are resolved by SDS-PAGE and analyzed by Western blot using an anti-ubiquitin antibody to visualize the cleavage of the tetra-ubiquitin chain into smaller ubiquitin species (tri-, di-, and mono-ubiquitin).
Cellular Target Protein Stabilization Assay (Western Blot)
Objective: To evaluate the efficacy of DUBTACs in stabilizing a target protein in a cellular context.
Protocol:
-
A relevant cell line expressing the target protein of interest (e.g., CFBE41o-4.7 cells expressing ΔF508-CFTR) is cultured.
-
Cells are treated with the DUBTACs (e.g., this compound-based NJH-2-057 or MS5105-based MS6178) at various concentrations for a specified duration (e.g., 24 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and Western blot analysis using an antibody specific to the target protein. A loading control (e.g., vinculin) is used to ensure equal protein loading.
-
The relative abundance of the target protein is quantified and normalized to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving OTUB1 and a typical experimental workflow for evaluating OTUB1 recruiters.
Caption: OTUB1's role in major signaling pathways.
Caption: Experimental workflow for DUBTAC development.
Conclusion
The development of MS5105 represents a significant advancement in the field of OTUB1 recruitment for DUBTACs. Its superior ability to form a covalent adduct with OTUB1 translates to enhanced performance in cellular assays, as evidenced by the approximately 10-fold greater efficacy in stabilizing ΔF508-CFTR compared to DUBTACs utilizing this compound. While both molecules serve as valuable tools for probing OTUB1 function, for researchers aiming to develop highly potent DUBTACs for therapeutic applications, MS5105 presents a more effective starting point. Further studies are warranted to establish comprehensive selectivity profiles for both recruiters against a broader panel of DUBs to fully characterize their off-target potential.
References
A Comparative Analysis of EN523- and MS5105-Based DUBTACs for Targeted Protein Stabilization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deubiquitinase-Targeting Chimeras (DUBTACs) based on the OTUB1 ligands EN523 and its optimized successor, MS5105. This analysis is supported by experimental data on their respective performances and detailed methodologies for key validation assays.
Deubiquitinase-Targeting Chimeras (DUBTACs) are a novel class of bifunctional molecules designed to achieve targeted protein stabilization (TPS). They function by recruiting a deubiquitinase (DUB) to a specific protein of interest, thereby preventing its proteasomal degradation. A key component of many first-generation DUBTACs is a ligand that recruits the K48-ubiquitin specific deubiquitinase OTUB1. This guide focuses on the comparative analysis of DUBTACs built upon two such ligands: this compound and the more recently developed MS5105.
Mechanism of Action: Recruiting OTUB1 to Stabilize Target Proteins
Both this compound and MS5105 are covalent ligands that target a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][2] This covalent modification allows for the recruitment of OTUB1 to a target protein when the ligand is part of a DUBTAC. A DUBTAC consists of the OTUB1 ligand (either this compound or MS5105) connected via a chemical linker to a ligand that binds to a specific protein of interest (POI). This induced proximity brings OTUB1 close to the ubiquitinated POI, leading to the removal of ubiquitin chains and subsequent stabilization of the protein.
Comparative Performance: MS5105 Demonstrates Superior Efficacy
Experimental evidence indicates that MS5105 is a more efficient OTUB1 ligand than its predecessor, this compound. This enhanced efficiency in engaging OTUB1 translates to a more potent protein stabilization effect when incorporated into a DUBTAC.
OTUB1 Ligand Adduct Formation
Mass spectrometry analysis has been employed to quantify the formation of the covalent adduct between the ligands and OTUB1. Studies have shown that MS5105 forms the OTUB1-ligand adduct more effectively than this compound under various conditions.
| Ligand:OTUB1 Ratio | Incubation Time | This compound Adduct Formation (%) | MS5105 Adduct Formation (%) |
| 100:1 | 1 hour | ~20% | ~60% |
| 250:1 | 1 hour | ~40% | ~80% |
Data extrapolated from graphical representations in published research.
Targeted Protein Stabilization of ΔF508-CFTR
A key proof-of-concept for DUBTACs has been the stabilization of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, ΔF508-CFTR. A DUBTAC composed of an OTUB1 ligand linked to the CFTR chaperone lumacaftor (B1684366) has been shown to rescue this protein from degradation. Comparative studies of an this compound-based DUBTAC (NJH-2-057) and an MS5105-based DUBTAC (MS6178) revealed a significant difference in their efficacy. The MS5105-based CFTR DUBTAC was found to be approximately 10-fold more effective in stabilizing the ΔF508-CFTR mutant protein than the this compound-based version.[1][3]
| DUBTAC Base | Target Protein | Cell Line | Relative Stabilization |
| This compound (NJH-2-057) | ΔF508-CFTR | CFBE41o- | Baseline |
| MS5105 (MS6178) | ΔF508-CFTR | CFBE41o- | ~10-fold higher than this compound-based |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in the comparison.
Mass Spectrometry for OTUB1-Ligand Adduct Formation
Objective: To quantify the extent of covalent modification of OTUB1 by this compound and MS5105.
Protocol:
-
Incubation: Recombinant wild-type OTUB1 (10 μM) is incubated with either this compound or MS5105 at varying ligand-to-protein ratios (e.g., 100:1, 250:1) in a suitable buffer (e.g., PBS) for a specified duration (e.g., 1 hour) at 37°C. A DMSO control is run in parallel.
-
Sample Preparation: The reaction is quenched, and the protein is denatured and reduced. The sample is then subjected to buffer exchange to remove excess ligand.
-
Mass Spectrometry Analysis: The intact protein mass is analyzed by liquid chromatography-mass spectrometry (LC-MS). The formation of the OTUB1-ligand adduct is determined by the appearance of a new peak corresponding to the mass of OTUB1 plus the mass of the ligand.
-
Quantification: The percentage of adduct formation is calculated using the following formula: (% Adduct) = (Intensity of Adduct Peak) / (Intensity of Adduct Peak + Intensity of Unmodified OTUB1 Peak) * 100.
Western Blot for ΔF508-CFTR Stabilization
Objective: To assess the ability of this compound- and MS5105-based DUBTACs to stabilize ΔF508-CFTR protein levels in cells.
Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial cells expressing ΔF508-CFTR (CFBE41o-) are cultured to a suitable confluency. The cells are then treated with the this compound-based DUBTAC (NJH-2-057), the MS5105-based DUBTAC (MS6178), or a vehicle control (DMSO) at a specified concentration (e.g., 10 μM) for 24 hours.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against CFTR. A primary antibody against a loading control (e.g., vinculin or GAPDH) is also used. Following incubation with the appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the CFTR bands is quantified and normalized to the loading control to determine the relative abundance of CFTR in each treatment group.
Conclusion
The development of MS5105 represents a significant advancement in the design of OTUB1-recruiting DUBTACs. Its superior efficiency in engaging OTUB1 leads to a more pronounced stabilization of target proteins compared to DUBTACs based on the parent ligand, this compound. For researchers developing novel TPS therapies, MS5105-based DUBTACs offer a more potent platform for achieving desired therapeutic outcomes. The experimental protocols provided herein offer a framework for the validation and comparative analysis of these and other DUBTAC molecules.
References
Independent Verification of EN523's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EN523's performance as an OTUB1 recruiter for Deubiquitinase-Targeting Chimeras (DUBTACs). We will delve into the experimental data that independently verifies its mechanism of action and compare it with an alternative OTUB1 ligand. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound and the DUBTAC Platform
This compound is a covalent small molecule ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1.[1][2][3][4][5] This targeted recruitment is a cornerstone of the Deubiquitinase-Targeting Chimera (DUBTAC) platform. DUBTACs are heterobifunctional molecules designed to bring a specific E3 ligase substrate (protein of interest) into proximity with a deubiquitinase, thereby leading to the removal of ubiquitin chains and subsequent stabilization of the target protein.[1][6] The efficacy of a DUBTAC is critically dependent on the recruiter's ability to engage the deubiquitinase without compromising its enzymatic activity. This guide focuses on the independent verification of this compound's ability to achieve this.
Mechanism of Action of this compound
The fundamental mechanism of this compound involves its covalent interaction with OTUB1. Crucially, this interaction does not impede the catalytic activity of OTUB1, allowing the DUBTAC to function as intended.
Signaling Pathway of a DUBTAC Incorporating this compound
Caption: DUBTAC mechanism of action.
Experimental Verification of this compound's Interaction with OTUB1
Several key experiments have been performed to validate the specific binding and functional consequences of this compound on OTUB1.
Covalent Binding to OTUB1
Experiment: Gel-based Activity-Based Protein Profiling (ABPP) was used to confirm that this compound covalently binds to OTUB1. This assay involves pre-incubating recombinant OTUB1 with this compound, followed by the addition of a broad-spectrum cysteine-reactive probe (IA-rhodamine). The displacement of the probe indicates that this compound has occupied the cysteine binding site.[1]
Results: this compound demonstrated a dose-responsive inhibition of IA-rhodamine binding to OTUB1, confirming covalent engagement.[1]
Selectivity for Allosteric Cysteine C23
Experiment: To pinpoint the exact binding site of this compound on OTUB1, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed. Recombinant OTUB1 was incubated with this compound, followed by tryptic digestion and analysis of the resulting peptides.[1]
Results: The LC-MS/MS data unequivocally showed that this compound selectively modifies the non-catalytic cysteine at position 23 (C23). Importantly, no modification was detected at the catalytic cysteine (C91), which is essential for OTUB1's deubiquitinase activity.[1]
Preservation of OTUB1 Deubiquitinase Activity
Experiment: An in vitro deubiquitination assay was conducted to assess the functional impact of this compound binding on OTUB1's catalytic activity. The assay monitored the cleavage of a di-ubiquitin substrate into mono-ubiquitin by OTUB1 in the presence of this compound or a vehicle control (DMSO).[1]
Results: The results demonstrated that this compound does not inhibit the deubiquitination activity of OTUB1.[1][2][4] This is a critical finding, as it confirms that the recruitment of OTUB1 by an this compound-containing DUBTAC will not impair its ability to stabilize the target protein.
Experimental Workflow: Verification of this compound-OTUB1 Interaction
Caption: Workflow for verifying this compound's interaction with OTUB1.
Comparison with an Alternative OTUB1 Ligand: MS5105
While direct competitors to this compound are not widely published, a study has detailed the development of an improved OTUB1 ligand, MS5105, providing a valuable point of comparison.
Experiment: The formation of the OTUB1-ligand adduct for this compound and its analogs, including MS5105, was assessed using intact protein mass spectrometry. This allowed for a quantitative comparison of their ability to covalently modify OTUB1.[7]
Comparison of OTUB1 Ligand Performance
| Feature | This compound | MS5105 | Reference |
| Binding Site | Allosteric Cysteine C23 | Allosteric Cysteine C23 | [1][7] |
| OTUB1 Adduct Formation (%) | ~25% | ~75% | [7] |
| Effect on OTUB1 Activity | No inhibition | No inhibition | [1][7] |
The data indicates that while both this compound and MS5105 target the same allosteric site and do not inhibit OTUB1's catalytic activity, MS5105 demonstrates a significantly higher efficiency in forming a covalent adduct with OTUB1.[7]
Detailed Experimental Protocols
Gel-based Activity-Based Protein Profiling (ABPP)
-
Reagents: Recombinant OTUB1, this compound, DMSO (vehicle), IA-rhodamine probe.
-
Procedure:
-
Recombinant OTUB1 is pre-incubated with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
IA-rhodamine is added to a final concentration of 500 nM and incubated for 30 minutes at room temperature.
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
In-gel fluorescence is assessed to quantify the binding of IA-rhodamine. A decrease in fluorescence in the presence of this compound indicates displacement of the probe and covalent binding of this compound.[1]
-
LC-MS/MS Analysis of this compound Binding Site
-
Reagents: Recombinant OTUB1, this compound, Trypsin.
-
Procedure:
-
10 µg of recombinant OTUB1 is incubated with 50 µM this compound for 30 minutes.
-
The protein is precipitated, and the pellet is resuspended and digested with trypsin.
-
The resulting tryptic peptides are analyzed by LC-MS/MS to identify any mass shifts corresponding to the covalent addition of this compound.[1]
-
In vitro OTUB1 Deubiquitination Activity Assay
-
Reagents: Recombinant OTUB1, this compound, DMSO, K48-linked di-ubiquitin (substrate), UBE2D1 (co-factor), DTT.
-
Procedure:
-
500 nM of recombinant OTUB1 is pre-incubated with 50 µM this compound or DMSO for 1 hour.
-
The deubiquitination reaction is initiated by mixing the pre-treated OTUB1 with a di-ubiquitin reaction mix to achieve final concentrations of 250 nM OTUB1, 1.5 µM di-ubiquitin, and 12.5 µM UBE2D1.
-
The reaction is allowed to proceed, and aliquots are taken at various time points.
-
The appearance of mono-ubiquitin is monitored by Western blotting.[1]
-
Conclusion
The available experimental data provides strong independent verification of this compound's mechanism of action as a covalent recruiter of OTUB1 that targets a non-catalytic allosteric cysteine without impairing the enzyme's deubiquitinase activity. While this compound is a foundational tool for the DUBTAC platform, the development of more efficient OTUB1 ligands, such as MS5105, highlights the potential for further optimization of DUBTAC potency. This guide provides researchers with the necessary data and protocols to objectively evaluate the utility of this compound in their own targeted protein stabilization research.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
EN523's performance in head-to-head compound studies
Despite a comprehensive search for head-to-head compound studies involving EN523, no direct comparative efficacy or performance data against other compounds has been identified in the public domain.
The user's request for a comparison guide with quantitative data, detailed experimental protocols, and visualizations cannot be fulfilled at this time due to the absence of publicly available head-to-head studies for this compound.
Initial research has characterized this compound as a recruiter for OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1).[1] It functions by targeting a non-catalytic allosteric cysteine, C23, within the K48-ubiquitin-specific deubiquitinase OTUB1.[1] The mechanism of this compound involves covalent binding to the C23 site of OTUB1 without interfering with its catalytically active Cys-91, and it does not affect the deubiquitination activity of OTUB1.[1]
Searches for clinical trials and research studies involving this compound did not yield any results where the compound was directly compared with another therapeutic agent in a head-to-head fashion. The clinical trial information retrieved was for different compounds, such as SRSD107, IGN523, and Upadacitinib, which are not relevant to this compound's direct performance comparison.
Further investigation into the ubiquitin-proteasome pathway, a relevant area for this compound's mechanism of action, provided general information about the roles of deubiquitinating enzymes in cancer and other diseases but did not offer specific comparative data for this compound.
Without any available head-to-head studies, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams based on comparative experimental data. Researchers and drug development professionals interested in the comparative performance of this compound will need to await the publication of such studies.
References
A Comparative Review of EN523 and Other Covalent Ligands in Targeted Protein Stabilization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent ligand EN523 with other emerging alternatives. We delve into the experimental data, highlighting performance and methodological considerations to inform future research and development in the field of targeted protein stabilization.
This compound is a covalent ligand that has gained attention for its role as a recruiter of the deubiquitinase (DUB) OTUB1. It achieves this by targeting a non-catalytic, allosteric cysteine residue (C23) on OTUB1. This mechanism of action makes this compound a valuable tool in the development of Deubiquitinase-Targeting Chimeras (DUBTACs), a novel therapeutic modality aimed at stabilizing proteins of interest that are otherwise targeted for degradation. This guide will summarize the key quantitative data for this compound, compare it with other covalent ligands, and provide detailed experimental protocols for the foundational assays used in its characterization.
Performance Comparison of Covalent OTUB1 Ligands
While the literature on direct, head-to-head comparisons of a wide range of covalent OTUB1 ligands is still emerging, some key data points for this compound and its analogues are available. The primary method for assessing the potency of this compound has been a competitive gel-based Activity-Based Protein Profiling (ABPP) assay. In this assay, the ability of the ligand to compete with a fluorescently labeled probe for binding to OTUB1 is measured.
| Ligand | Target | Assay Type | Key Performance Metric(s) | Reference |
| This compound | OTUB1 (Cys23) | Gel-based competitive ABPP | Dose-dependent inhibition of IA-rhodamine labeling of OTUB1.[1] | Henning et al., 2022[1] |
| MS5105 | OTUB1 (Cys23) | Intact Protein Mass Spectrometry | Showed more efficient formation of the OTUB1-ligand adduct compared to this compound at various ligand-to-protein ratios and time points. At a 100:1 ratio for 1 hour, MS5105 achieved ~80% adduct formation compared to ~40% for this compound. | Deng et al., 2025[2] |
| NJH-2-080 | OTUB1 | Gel-based competitive ABPP | A non-reactive acetamide (B32628) analog of this compound that showed a loss of binding to OTUB1, highlighting the necessity of the acrylamide (B121943) warhead for covalent modification.[1] | Henning et al., 2022[1] |
Note: Specific IC50 or k_inact/K_I values for this compound are not explicitly reported in the primary literature. The potency is described in terms of dose-dependent inhibition in a gel-based assay. For covalent inhibitors, the k_inact/K_I value is a more accurate measure of potency than the IC50.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from the methods used in the discovery of this compound to assess its binding to OTUB1.[1]
Objective: To determine the ability of a covalent ligand to bind to OTUB1 by measuring the displacement of a fluorescently labeled covalent probe.
Materials:
-
Recombinant human OTUB1 protein
-
Covalent ligand (e.g., this compound) dissolved in DMSO
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Silver stain reagents
Procedure:
-
Pre-incubation: In a microcentrifuge tube, incubate recombinant OTUB1 protein with varying concentrations of the covalent ligand (or DMSO as a vehicle control) for 30 minutes at 37 °C.
-
Probe Labeling: Add the IA-rhodamine probe to a final concentration of 500 nM and incubate for an additional 30 minutes at room temperature.
-
SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the in-gel fluorescence using a gel scanner. A decrease in the fluorescent signal for the OTUB1 band in the presence of the ligand indicates successful competition and binding.
-
Protein Loading Control: After fluorescence scanning, stain the gel with a silver stain to visualize total protein and ensure equal loading of OTUB1 across all samples.
-
Quantification: Quantify the intensity of the fluorescent bands to determine the dose-dependent inhibition of probe labeling.
LC-MS/MS Analysis of Covalent Adduct Formation
This protocol is used to confirm the covalent binding of the ligand to the target protein and to identify the specific amino acid residue that is modified.[1]
Objective: To identify the specific site of covalent modification of OTUB1 by this compound.
Materials:
-
Recombinant human OTUB1 protein
-
Covalent ligand (e.g., this compound)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate recombinant OTUB1 protein (10 µg) with the covalent ligand (50 µM) for 30 minutes.
-
Protein Precipitation and Digestion: Precipitate the protein to remove any unbound ligand. Resuspend the protein pellet and digest with trypsin overnight to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the sequence of OTUB1 to identify peptides that have been modified by the covalent ligand. The mass shift corresponding to the addition of the ligand will be observed on the modified peptide.
OTUB1 Deubiquitination Assay
This assay is performed to determine if the covalent ligand affects the catalytic activity of OTUB1.[1]
Objective: To assess the impact of this compound on the deubiquitinating activity of OTUB1.
Materials:
-
Recombinant human OTUB1 protein
-
Covalent ligand (e.g., this compound)
-
K48-linked di-ubiquitin substrate
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Pre-incubation: Pre-incubate recombinant OTUB1 with the covalent ligand (50 µM) or DMSO for 1 hour.
-
Deubiquitination Reaction: Initiate the deubiquitination reaction by adding the K48-linked di-ubiquitin substrate to the pre-incubated OTUB1.
-
Time Course: Take aliquots of the reaction at different time points and quench the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of the di-ubiquitin substrate into mono-ubiquitin. An unaffected rate of mono-ubiquitin appearance in the presence of the ligand indicates that the ligand does not inhibit the catalytic activity of OTUB1.
Signaling Pathways and Experimental Workflows
The primary application of this compound is as a component of DUBTACs. The following diagrams illustrate the mechanism of action of DUBTACs and the experimental workflow for their development.
Caption: DUBTACs recruit OTUB1 to ubiquitinated target proteins, leading to their deubiquitination and stabilization.
Caption: A streamlined workflow for the discovery and validation of novel DUBTAC molecules.
References
- 1. The First-In-Class Deubiquitinase-Targeting Chimera Stabilizes and Activates cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors of The OTUB1 Catalytic Site to Develop an Anti-Cancer Drug Using In-Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cross-regulation by different OTUB1-E2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
Safety Operating Guide
Proper Disposal Procedures for EN523: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of EN523, an OTUB1 (Otubain 1) recruiter used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. As this compound is a covalent ligand that targets a non-catalytic allosteric cysteine in OTUB1, it should be handled as a potentially hazardous chemical.[1] The following guidelines are based on standard laboratory practices for hazardous waste disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, treat this compound as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required.
In case of exposure, follow these first-aid measures and seek immediate medical attention:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Segregation:
-
Do not mix this compound waste with non-hazardous trash.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., unused solutions).
-
-
Waste Container Labeling:
-
Use only approved, leak-proof hazardous waste containers.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Irritant," "Toxic").
-
-
Solid Waste Disposal:
-
Place all disposable materials that have come into contact with this compound into a designated, sealed, and clearly labeled hazardous waste container.
-
This includes items such as gloves, absorbent pads, and empty vials (triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste).
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a designated, sealed, and clearly labeled hazardous waste container.
-
If dissolved in a solvent (e.g., DMSO), the solvent must also be considered in the waste profile.
-
-
Storage Pending Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for temporary hazardous waste storage.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Experimental Protocol Context: Use of this compound as an OTUB1 Recruiter
This compound is utilized in research to study the effects of recruiting the deubiquitinase OTUB1 to specific protein targets. A general experimental workflow for assessing the stabilization of a target protein by an this compound-based Deubiquitinase-Targeting Chimera (DUBTAC) is as follows:
-
Cell Culture and Treatment:
-
Culture cells expressing the protein of interest.
-
Treat cells with the this compound-DUBTAC or a vehicle control (e.g., DMSO) at various concentrations and for different time points.
-
-
Cell Lysis:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence).
-
Quantify the band intensities to determine the relative abundance of the target protein in treated versus control samples. An increase in the target protein level indicates stabilization by the this compound-DUBTAC.
-
OTUB1 Signaling Pathway Involvement
OTUB1 is a deubiquitinase that has been shown to regulate several signaling pathways implicated in cancer and other diseases. One such pathway is the p53 signaling pathway, where OTUB1 can stabilize p53 by inhibiting its ubiquitination.
References
Essential Safety and Operational Protocols for Handling EN523
For researchers, scientists, and drug development professionals working with the OTUB1 recruiter EN523, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound. Adherence to these recommendations will minimize exposure and mitigate potential risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times when handling this compound to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Short-term (up to 1 month): Store at -20°C, protected from light.[1]
-
Long-term (up to 6 months): Store at -80°C, protected from light.[1]
-
In solution: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapor.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
Accidental Exposure and Spill Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a research laboratory setting, from receipt of the compound to the final disposal of waste.
Caption: Standard operational workflow for handling the chemical compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
